1-Boc-3-cyanoazetidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-cyanoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFREESWPHICPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442692 | |
| Record name | 1-Boc-3-cyanoazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142253-54-1 | |
| Record name | 1-Boc-3-cyanoazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azetidine-3-carbonitrile, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-Boc-3-cyanoazetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-3-cyanoazetidine, a valuable building block in medicinal chemistry and drug development. The document details a reliable synthetic protocol, purification methods, and a thorough analysis of its physicochemical and spectroscopic properties. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using diagrams. This guide is intended to serve as a practical resource for researchers utilizing this versatile azetidine derivative in their synthetic endeavors.
Introduction
This compound, also known as tert-butyl 3-cyanoazetidine-1-carboxylate, is a key intermediate in the synthesis of a wide range of biologically active molecules. The strained four-membered azetidine ring, coupled with the reactive cyano group and the protective tert-butyloxycarbonyl (Boc) group, makes it a versatile scaffold for the introduction of diverse functionalities. Its application spans the development of novel therapeutic agents, including enzyme inhibitors and receptor modulators. This guide outlines a common and efficient method for its preparation and provides detailed characterization data.
Synthesis of this compound
A prevalent and high-yielding method for the synthesis of this compound involves the N-protection of 3-cyanoazetidine hydrochloride. An alternative approach commences from 1-Boc-3-azetidinone.
Primary Synthetic Route: From 3-Cyanoazetidine Hydrochloride
This method involves the reaction of 3-cyanoazetidine hydrochloride with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Experimental Protocol:
-
Reaction Setup: Suspend 3-cyanoazetidine hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA) (1.0-1.1 eq) to the suspension at room temperature.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a weak acidic solution (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Stoichiometry and Yield:
| Reagent | Molar Eq. |
| 3-Cyanoazetidine Hydrochloride | 1.0 |
| Di-tert-butyl dicarbonate | 1.2 |
| Triethylamine | 1.1 |
| Product Yield | ~98% |
Synthesis Workflow Diagram:
A Comprehensive Technical Guide to 1-Boc-3-cyanoazetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the physicochemical properties, synthesis, and handling of 1-Boc-3-cyanoazetidine, a key building block in medicinal chemistry and drug discovery.
Core Physicochemical Properties
This compound, also known as tert-butyl 3-cyanoazetidine-1-carboxylate, is a versatile synthetic intermediate.[1][2] Its azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional scaffold for the synthesis of novel bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in a wide range of chemical transformations.[3]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 142253-54-1 | [1][2][4][5] |
| Molecular Formula | C₉H₁₄N₂O₂ | [1][2][4] |
| Molecular Weight | 182.22 g/mol | [1][2][4] |
| Melting Point | 68-71 °C | [6] |
| Boiling Point | 290.154 °C at 760 mmHg | [6] |
| Density | 1.113 g/cm³ | [6] |
| Flash Point | 129.281 °C | [6] |
| IUPAC Name | tert-butyl 3-cyanoazetidine-1-carboxylate | [2] |
| Synonyms | 1-Boc-azetidine-3-carbonitrile, tert-Butyl 3-cyanoazetidine-1-carboxylate | [1] |
Synthesis and Experimental Protocol
The synthesis of this compound is typically achieved through the N-protection of 3-cyanoazetidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O).[5]
Experimental Protocol
Step 1: Reaction Setup [5]
-
Suspend 3-cyanoazetidine hydrochloride (3.64 g, 30.7 mmol) in 77 mL of dichloromethane in a suitable reaction vessel.
-
Add triethylamine (4.3 mL, 30.7 mmol) to the suspension to act as a base.
-
To this mixture, add di-tert-butyl dicarbonate (8.0 g, 36.8 mmol) in portions.
-
Stir the reaction mixture at room temperature for 16 hours.
Step 2: Work-up and Extraction [5]
-
After the reaction is complete, dilute the mixture with aqueous hydrochloric acid and dichloromethane.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine all the organic layers.
-
Wash the combined organic layers with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
Step 3: Purification [5]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
This process yields tert-butyl 3-cyanoazetidine-1-carboxylate (5.5 g, 98% yield).[5]
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Spectroscopic Data
-
Predicted ¹H NMR (CDCl₃, 300 MHz): δ (ppm): 4.29-4.05 (m, 4H), 3.48-3.29 (m, 1H), 1.44 (s, 9H).[6]
Reactivity and Stability
This compound is stable under recommended storage conditions.[4] It is a versatile intermediate used in the preparation of various derivatives. For instance, it can be used as a reactant for the preparation of pyridinylmethanol derivatives, which act as TRPV3 antagonists, and for the synthesis of substituted pyridines through nucleophilic aromatic substitution.[5] The Boc protecting group can be removed under acidic conditions to liberate the secondary amine, which can then undergo further functionalization.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[4][6] It is also toxic to aquatic life with long-lasting effects.[4][6] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area. In case of ingestion, medical attention should be sought immediately.[4] If the compound comes into contact with the eyes, they should be rinsed cautiously with water for several minutes.[4][6]
Hazard Identification Diagram
References
An In-depth Technical Guide to 1-Boc-3-cyanoazetidine (CAS: 142253-54-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-3-cyanoazetidine, a key building block in modern medicinal chemistry. This document consolidates essential information regarding its chemical properties, synthesis, spectroscopic data, and applications, with a focus on its role in drug discovery and development.
Introduction
This compound, with CAS number 142253-54-1, is a heterocyclic compound featuring a four-membered azetidine ring.[1] Its structure is characterized by two key functional groups: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a cyano (-C≡N) group at the 3-position.[1] The Boc group enhances the molecule's stability and modulates its reactivity during synthetic transformations, while the cyano group serves as a versatile handle for introducing further chemical diversity.[1][2] These features make it a valuable intermediate for synthesizing complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][3]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| CAS Number | 142253-54-1 | [4] |
| Molecular Formula | C₉H₁₄N₂O₂ | [4] |
| Molecular Weight | 182.22 g/mol | [4] |
| IUPAC Name | tert-butyl 3-cyanoazetidine-1-carboxylate | [4] |
| Synonyms | 1-n-boc-3-cyano-azetidine, N-Boc-3-cyanoazetidine | [1] |
| Melting Point | 68-71°C | [5] |
| Boiling Point | 290.154 °C at 760 mmHg | [5] |
| Density | 1.113 g/cm³ | [5] |
| InChI | InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,5-6H2,1-3H3 | [6] |
| SMILES | CC(C)(C)OC(=O)N1CC(C#N)C1 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure and purity of the compound. The predicted proton NMR data is provided below.
| Type | Data | Source |
| ¹H NMR (Predicted) | (300 MHz, CDCl₃): δ (ppm) 4.29-4.05 (m, 4H), 3.48-3.29 (m, 1H), 1.44 (s, 9H) | [5] |
Synthesis and Workflow
The synthesis of this compound typically involves multi-step reactions starting from protected azetidine intermediates. A common pathway involves the oxidation of a hydroxyl precursor to a ketone, followed by subsequent functionalization to introduce the cyano group.
References
- 1. CAS 142253-54-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C9H14N2O2 | CID 10631283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, CAS No. 142253-54-1 - iChemical [ichemical.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
An In-Depth Technical Guide to the Structure and Bonding of 1-Boc-3-cyanoazetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-cyanoazetidine, with the IUPAC name tert-butyl 3-cyanoazetidine-1-carboxylate, is a saturated four-membered heterocyclic compound. Its rigid azetidine core, functionalized with a nitrile group and protected by a tert-butoxycarbonyl (Boc) group, makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The strained azetidine ring provides a unique three-dimensional scaffold that is of increasing interest in the design of novel therapeutic agents. This guide provides a comprehensive overview of the structure, bonding, and key experimental data for this compound.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | tert-butyl 3-cyanoazetidine-1-carboxylate | [1] |
| CAS Number | 142253-54-1 | [1] |
| Molecular Formula | C₉H₁₄N₂O₂ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Melting Point | 68-71 °C | [2] |
| Boiling Point | 290.15 °C at 760 mmHg | [2] |
| Density | 1.11 g/cm³ | [2] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a strained four-membered azetidine ring. The nitrogen atom of the ring is protected by a bulky tert-butoxycarbonyl (Boc) group, which influences the ring conformation and reactivity. The cyano group at the 3-position is a key functional handle for further chemical modifications.
Bond Lengths and Angles
Table 2: Typical Bond Lengths and Angles in N-Boc-Azetidine Derivatives (Comparative Data)
| Bond | Typical Length (Å) | Bond Angle | Typical Angle (°) |
| N1-C2 | 1.47 - 1.49 | C4-N1-C2 | ~88 - 92 |
| C2-C3 | 1.53 - 1.56 | N1-C2-C3 | ~86 - 90 |
| C3-C4 | 1.53 - 1.56 | C2-C3-C4 | ~86 - 90 |
| N1-C4 | 1.47 - 1.49 | C3-C4-N1 | ~86 - 90 |
| N1-C(Boc) | 1.47 - 1.48 | ||
| C-C≡N | ~1.46 | ||
| C≡N | ~1.15 |
Note: These values are approximations based on related structures and should be used as a general guide.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 3: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.29-4.05 | m | 4H | Azetidine ring protons (CH₂) |
| 3.48-3.29 | m | 1H | Azetidine ring proton (CH) |
| 1.44 | s | 9H | tert-butyl protons (C(CH₃)₃) |
Prediction based on CDCl₃ as the solvent.[2]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.
Table 4: Expected ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~156 | Carbonyl carbon (Boc, C=O) |
| ~118 | Cyano carbon (C≡N) |
| ~80 | Quaternary carbon (Boc, C (CH₃)₃) |
| ~50-60 | Azetidine ring carbons (CH₂) |
| ~28 | tert-butyl methyl carbons (C(CH₃ )₃) |
| ~25-35 | Azetidine ring carbon (CH) |
Note: These are approximate chemical shift ranges based on typical values for the respective functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~2240 | C≡N stretch (nitrile) |
| ~1700 | C=O stretch (Boc carbamate) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1400-1365 | C-H bend (tert-butyl) |
| ~1160 | C-N stretch |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the N-protection of 3-cyanoazetidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3-Cyanoazetidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Suspend 3-cyanoazetidine hydrochloride in dichloromethane.
-
Add triethylamine to the suspension at room temperature.
-
Add di-tert-butyl dicarbonate portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature for approximately 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with 1 M aqueous hydrochloric acid and dichloromethane.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield pure this compound.
Role in Drug Development
This compound is a key intermediate in the synthesis of various biologically active molecules, particularly as a scaffold for introducing the unique conformational constraints of the azetidine ring.
Intermediate for TRPV3 Antagonists
One notable application is in the preparation of pyridinylmethanol derivatives that act as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[3] TRPV3 is a non-selective cation channel involved in temperature sensation and pain perception, making it a target for the development of novel analgesics. The azetidine moiety can be elaborated into more complex structures that modulate the activity of the final compound at the TRPV3 receptor.
The general mechanism of action for a TRPV3 antagonist involves binding to the channel protein and preventing its opening in response to stimuli, thereby blocking the influx of cations (like Ca²⁺ and Na⁺) and inhibiting downstream signaling pathways associated with pain and inflammation.
Conclusion
This compound is a synthetically valuable building block with well-defined physicochemical properties. Its rigid, four-membered ring structure offers a unique conformational scaffold that is increasingly utilized in the design of novel small molecule therapeutics. The presence of the versatile cyano group allows for a wide range of chemical transformations, making it an important intermediate for accessing diverse chemical space. A thorough understanding of its structure, bonding, and reactivity is essential for its effective application in drug discovery and development.
References
- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 1-Boc-3-cyanoazetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Boc-3-cyanoazetidine, a valuable building block in medicinal chemistry. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and characterization.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.29 - 4.05 | m | 4H | Azetidine ring protons (CH₂) |
| 3.48 - 3.29 | m | 1H | Azetidine ring proton (CH) |
| 1.44 | s | 9H | Boc protecting group (C(CH₃)₃) |
Solvent: CDCl₃, Frequency: 300 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | Carbonyl of Boc group (C=O) |
| ~118 | Cyano group (-C≡N) |
| ~80 | Quaternary carbon of Boc group (-C(CH₃)₃) |
| ~50 | Azetidine ring carbons (-CH₂-) |
| ~28 | Methyl carbons of Boc group (-C(CH₃)₃) |
| ~20 | Azetidine ring carbon (-CH-) |
Note: These are approximate chemical shifts based on typical values for N-Boc protected azetidine derivatives and related structures.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2975 | C-H stretch (Aliphatic) |
| ~2240 | C≡N stretch (Nitrile)[2] |
| ~1700 | C=O stretch (Boc carbamate) |
| ~1400 | C-H bend (Aliphatic) |
| ~1160 | C-O stretch (Boc carbamate) |
Note: The nitrile stretching frequency is typically sharp and of medium intensity.[3][4]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 183.11 | [M+H]⁺ |
| 205.10 | [M+Na]⁺ |
| 127.06 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 83.06 | [M - Boc+H]⁺ |
Molecular Formula: C₉H₁₄N₂O₂ Molecular Weight: 182.22 g/mol [5][6]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the N-protection of 3-cyanoazetidine.[7]
Materials:
-
3-Cyanoazetidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for elution)
Procedure:
-
Suspend 3-cyanoazetidine hydrochloride in dichloromethane.
-
Add triethylamine to the suspension to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
After the reaction is complete (monitored by TLC), dilute the mixture with dichloromethane and wash with 1M HCl.
-
Separate the organic layer and wash it with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Spectroscopic Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. For complex spectra, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for full structural elucidation.[8]
IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[3]
Mass Spectrometry: Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
- 1. This compound, CAS No. 142253-54-1 - iChemical [ichemical.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 5 Nitrile IR Tips - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 4. scribd.com [scribd.com]
- 5. This compound | C9H14N2O2 | CID 10631283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 142253-54-1 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
The Azetidine Scaffold: A Comprehensive Technical Guide to its Discovery, Synthesis, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity, coupled with its ability to introduce novel three-dimensional diversity, has led to its incorporation into a range of clinically successful therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery and history of azetidine-containing compounds, from the initial isolation of naturally occurring examples to the development of sophisticated synthetic methodologies. We will explore the diverse pharmacological activities of these compounds, with a focus on their mechanisms of action and the key signaling pathways they modulate. Detailed experimental protocols for the synthesis of key azetidine derivatives are provided, alongside a quantitative analysis of their biological activities.
Introduction: The Rise of a Strained Scaffold
The story of azetidine-containing compounds begins in the mid-20th century with the discovery of azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in plants like the lily of the valley (Convallaria majalis).[1] This natural product, a toxic mimic of proline, highlighted the potential for this strained four-membered ring to interact with biological systems.[1] However, for many years, the inherent ring strain of the azetidine moiety presented a significant synthetic challenge, limiting its widespread exploration in drug discovery.[2]
In recent decades, advancements in synthetic organic chemistry have overcome these hurdles, leading to a renaissance in azetidine chemistry.[3] Medicinal chemists now recognize that the conformational constraint imposed by the azetidine ring can lead to enhanced binding affinity and selectivity for biological targets.[4] This has resulted in the successful development of several marketed drugs containing the azetidine scaffold, targeting a wide array of diseases, including cancer, autoimmune disorders, and hypertension.[5]
The Discovery and History of Azetidine-Containing Compounds
The first identified naturally occurring azetidine was azetidine-2-carboxylic acid, isolated in 1955.[1] Its discovery spurred interest in this unique heterocyclic system. Early synthetic efforts were challenging, but foundational methods were developed for the preparation of the parent azetidine ring and its simple derivatives.
Key Milestones in Azetidine Discovery and Synthesis:
-
1955: Isolation of azetidine-2-carboxylic acid from Convallaria majalis.[1]
-
Early Syntheses: Initial synthetic routes to azetidine-2-carboxylic acid involved multi-step procedures starting from precursors like γ-amino-α-bromobutyric acid or α,γ-diaminobutyric acid, followed by cyclization with barium hydroxide.[1]
-
Modern Synthetic Era: The development of more efficient and versatile synthetic methods, such as intramolecular cyclizations and ring expansions, has made a wide variety of substituted azetidines readily accessible.
Synthetic Methodologies for Azetidine-Containing Compounds
The construction of the strained four-membered azetidine ring requires specialized synthetic strategies. A variety of methods have been developed, each with its own advantages and substrate scope.
General Synthetic Approaches:
-
Intramolecular Cyclization: This is one of the most common methods, typically involving the cyclization of a γ-amino alcohol or a related derivative with a leaving group at the γ-position.
-
[2+2] Cycloaddition: The reaction of an imine with an alkene or ketene can directly form the azetidine or azetidin-2-one ring.
-
Ring Expansion of Aziridines: Three-membered aziridine rings can be expanded to four-membered azetidines through various rearrangement reactions.
-
Reduction of β-Lactams: The corresponding β-lactam (azetidin-2-one) can be reduced to the azetidine.
Detailed Experimental Protocols:
Protocol 1: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate
This protocol describes a common method for the synthesis of a key azetidine intermediate.[6]
-
Step 1: Synthesis of 1-benzylazetidin-3-ol: To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL) at 0–5 °C, slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol). Stir the reaction mixture at 0–5 °C for 16 hours. Isolate the crude product by filtration, wash with water (60 mL), and dry in vacuo. Dissolve the dried solid in CH3CN (485 mL) and add Na2CO3 (42.0 g, 396 mmol) in portions. Heat the mixture to 80–90 °C and stir for 16 hours under reflux.[6]
-
Step 2: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate: To a mixture of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g). Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours. Filter the reaction mixture and remove the solvent under vacuum to yield the crude product.[6]
-
Step 3: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH2Cl2 (200 mL), add a 9.1% potassium bromide water solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at -15 to 5 °C.[6]
Protocol 2: Synthesis of Azetidine from Ethyl 3-(1-azetidinyl)propionate
This protocol outlines a method for the preparation of the parent azetidine ring.
-
Heat a stirred mixture of potassium hydroxide pellets (38 g, 0.68 mole) in 100 ml of white mineral oil to 140–150°C in a four-necked, 500-ml, round-bottomed flask equipped with a stirrer, thermometer, dropping funnel, and a Vigreux column with a vacuum-distillation head.
-
Remove the heat source and add purified ethyl 3-(1-azetidinyl)propionate (50 g, 0.32 mole) dropwise at a rate that maintains the reaction temperature at 150°C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Cool the mixture to room temperature and add 100 ml of water.
-
Separate the aqueous layer and extract the mineral oil layer with two 25-ml portions of water.
-
Combine the aqueous extracts and distill the product.
Pharmacological Activities of Azetidine-Containing Compounds
The incorporation of the azetidine motif has led to the discovery of compounds with a broad spectrum of pharmacological activities.
Anticancer Activity
Azetidine-containing compounds have shown significant promise as anticancer agents, with several targeting key signaling pathways involved in tumor growth and proliferation.
Table 1: Anticancer Activity of Selected Azetidine-Containing Compounds
| Compound | Target | Cancer Cell Line | IC50 | Reference(s) |
| Cobimetinib | MEK1 | Melanoma | 4.2 nM | [7] |
| Azetidine-based STAT3 Inhibitor (H182) | STAT3 | Triple-Negative Breast Cancer | 0.38 - 0.98 µM | [2][3] |
| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one (12l) | Tubulin | MCF-7 (Breast) | 10 nM | [8] |
| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one (12l) | HT-29 (Colon) | 3 nM | [8] | |
| Azetidine derivative 8a | Not specified | HepG2 (Liver) | 13.5 µg/ml | [9] |
| Azetidine derivative 8a | Not specified | MCF-7 (Breast) | 10 µg/ml | [9] |
Anti-inflammatory and Immunomodulatory Activity
The constrained nature of the azetidine ring has been exploited to develop potent inhibitors of kinases involved in inflammatory signaling.
Table 2: Anti-inflammatory and Immunomodulatory Activity of Tofacitinib
| Compound | Target | IC50 | Reference(s) |
| Tofacitinib | JAK1 | 112 nM | [7] |
| JAK2 | 20 nM | [7] | |
| JAK3 | 1 nM | [7] |
Antibacterial Activity
Azetidine-2-one (β-lactam) derivatives are a well-established class of antibiotics. More recent research has explored other azetidine scaffolds for their antibacterial potential.
Table 3: Antibacterial Activity of Selected Azetidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference(s) |
| Compound 5a | S. aureus | - | 25 | [2] |
| Compound 5b | S. aureus | - | 25 | [2] |
| Compound 5g | S. aureus | - | 25 | [2] |
| Compound 5b | B. pumillus | - | 25 | [2] |
| Compound 5g | B. pumillus | - | 25 | [2] |
| Compound 6i | Methicillin-sensitive S. aureus | - | 0.25–16.00 | [10] |
| Compound 6i | Methicillin-resistant S. aureus | - | 0.25–16.00 | [10] |
| Compound 6i | E. coli (ATCC 35218) | - | 0.25–16.00 | [10] |
Mechanism of Action and Key Signaling Pathways
The therapeutic effects of many azetidine-containing drugs are due to their specific inhibition of key signaling pathways that are dysregulated in disease.
The RAS/RAF/MEK/ERK Pathway: The Target of Cobimetinib
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7] In many cancers, mutations in proteins like BRAF lead to its constitutive activation, driving uncontrolled cell growth.[7] Cobimetinib is a selective inhibitor of MEK1 and MEK2, key kinases in this pathway.[7][11] By inhibiting MEK, cobimetinib prevents the downstream activation of ERK, leading to cell cycle arrest and apoptosis in cancer cells.[12]
References
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1<i>H</i>-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Chemical Stability and Reactivity of 1-Boc-3-cyanoazetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-cyanoazetidine is a valuable building block in medicinal chemistry and drug discovery, prized for its rigid four-membered azetidine scaffold and the versatile synthetic handles offered by the N-Boc protecting group and the C3-cyano moiety. Understanding its chemical stability and reactivity is paramount for its effective utilization in the synthesis of complex molecules. This technical guide provides an in-depth analysis of the stability and reactivity profile of this compound, complete with experimental protocols and quantitative data where available.
Chemical Stability
The stability of this compound is primarily influenced by two key structural features: the strained azetidine ring and the acid-labile tert-butyloxycarbonyl (Boc) protecting group.
Thermal Stability
pH Stability
The pH of the environment is a critical factor governing the stability of this compound.
-
Acidic Conditions: The N-Boc group is highly susceptible to cleavage under acidic conditions.[2] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will rapidly deprotect the azetidine nitrogen. Even milder acidic conditions can lead to the removal of the Boc group over time. Furthermore, protonation of the azetidine nitrogen under acidic conditions can increase the ring strain, making the azetidine ring itself more susceptible to nucleophilic attack and subsequent ring-opening.[3]
-
Basic Conditions: this compound is generally stable under basic conditions. The N-Boc protecting group is resistant to cleavage by bases. The cyano group is also relatively stable to mild bases at moderate temperatures, though strong basic conditions, especially with heating, can promote hydrolysis to the corresponding carboxylic acid.[4]
-
Neutral Conditions: The compound exhibits good stability at neutral pH.
| Condition | Stability | Potential Decomposition Pathways |
| High Temperature | Moderate | Thermal cleavage of the N-Boc group. |
| Strong Acid (e.g., TFA, HCl) | Low | Rapid cleavage of the N-Boc group; potential for acid-catalyzed ring-opening of the azetidine. |
| Mild Acid | Limited | Slow cleavage of the N-Boc group over time. |
| Neutral (pH ~7) | High | Stable for general handling and storage. |
| Base (e.g., NaHCO₃, Et₃N) | High | Generally stable; the N-Boc group is resistant to cleavage. |
| Strong Base (e.g., NaOH, KOH) with heating | Moderate | Potential for hydrolysis of the cyano group to a carboxylic acid. |
Chemical Reactivity
The reactivity of this compound is centered around three main functionalities: the N-Boc protecting group, the cyano group, and the C-H bonds of the azetidine ring, particularly at the C3 position.
Reactions Involving the N-Boc Protecting Group
The primary reaction of the N-Boc group is its removal (deprotection) to liberate the secondary amine.
Objective: To remove the Boc protecting group to yield 3-cyanoazetidine.
Method:
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the solvent and excess acid are removed under reduced pressure to yield the corresponding ammonium salt of 3-cyanoazetidine.
Caption: N-Boc Deprotection Pathway.
Reactions Involving the Cyano Group
The cyano group is a versatile functional group that can undergo a variety of transformations.
The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[4]
Objective: To convert the cyano group to a carboxylic acid, yielding 1-Boc-azetidine-3-carboxylic acid.
Method (adapted from a similar N-benzyl protected system): [5][6]
-
To a solution of this compound in methanol, add concentrated sulfuric acid.
-
Heat the reaction mixture (e.g., to 80°C) and monitor for the conversion of the starting material, which initially forms the methyl ester intermediate.
-
After the initial reaction is complete, add water and continue heating (e.g., boiling) to hydrolyze the ester to the carboxylic acid.
-
Cool the reaction mixture and adjust the pH to isolate the 1-Boc-azetidine-3-carboxylic acid.
Caption: Hydrolysis of the Cyano Group.
The cyano group can be reduced to an aminomethyl group.
Objective: To synthesize 1-Boc-3-(aminomethyl)azetidine.
Method (adapted from a similar substrate): [7]
-
Dissolve this compound in a suitable solvent like methanol.
-
Add a catalyst, such as Raney nickel, to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., in a Parr shaker) at a suitable pressure (e.g., 40 atm).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 1-Boc-3-(aminomethyl)azetidine.
References
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US4721793A - Azetidine-3-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
Molecular weight and formula of 1-Boc-3-cyanoazetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on 1-Boc-3-cyanoazetidine, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. It details the compound's physicochemical properties, a standard synthesis protocol, and its applications in the discovery of novel therapeutics.
Compound Identification and Properties
This compound, systematically named tert-butyl 3-cyanoazetidine-1-carboxylate, is a stable and versatile intermediate widely used in organic synthesis.[1][2] The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, while the cyano-substituted azetidine ring offers a reactive scaffold for constructing more complex molecules.[3]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄N₂O₂ | [1][2][4][5] |
| Molecular Weight | 182.22 g/mol | [1][2][4][5] |
| CAS Number | 142253-54-1 | [2][5][6] |
| IUPAC Name | tert-butyl 3-cyanoazetidine-1-carboxylate | [1] |
| Melting Point | 68-71°C | [4] |
| Boiling Point | 290.15 °C at 760 mmHg | [4] |
| Density | 1.113 g/cm³ | [4] |
| Flash Point | 129.28 °C | [4] |
Synthesis of this compound
The following is a common experimental protocol for the synthesis of this compound via N-protection of the azetidine ring. This method is noted for its high yield.
Experimental Protocol:
-
Step 1: Reaction Setup [6]
-
Suspend 3-cyanoazetidine hydrochloride (3.64 g, 30.7 mmol) in dichloromethane (77 mL).
-
Add triethylamine (4.3 mL, 30.7 mmol) to the suspension.
-
Add di-tert-butyl dicarbonate (Boc₂O) (8.0 g, 36.8 mmol) to the mixture in portions.
-
Stir the reaction mixture at room temperature for 16 hours.
-
-
Step 2: Work-up and Extraction [6]
-
After the reaction is complete, dilute the mixture with aqueous hydrochloric acid and additional dichloromethane.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer again with dichloromethane.
-
Combine all organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
-
Step 3: Purification [6]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using silica gel column chromatography with an eluent of ethyl acetate/hexane. This procedure yields tert-butyl 3-cyanoazetidine-1-carboxylate as the final product (5.5 g, 98% yield).[6]
-
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of bioactive molecules and serves as a key intermediate for pharmaceutical development.[3][] Its rigid, three-dimensional azetidine core is a desirable feature in modern drug design for exploring new chemical space and improving pharmacological properties.
Key applications include:
-
Synthesis of TRPV3 Antagonists: It can be used as a reactant for the preparation of pyridinylmethanol derivatives that act as Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists.[6]
-
Preparation of Substituted Pyridines: The compound serves as a reagent for synthesizing substituted pyridines through nucleophilic aromatic substitution reactions.[6]
-
General Organic Synthesis: It is widely employed as a versatile intermediate for introducing the 3-cyanoazetidine moiety into more complex molecular architectures, facilitating the development of novel therapeutic agents.[3]
The strategic importance of such intermediates lies in their ability to modify lead compounds to enhance efficacy, improve safety profiles, and optimize pharmacokinetic properties.[]
References
Synthesis of 1-Boc-3-cyanoazetidine: A Technical Guide to Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthetic pathways and key intermediates in the preparation of 1-Boc-3-cyanoazetidine, a valuable building block in medicinal chemistry. This document provides a comprehensive overview of the synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their drug discovery and development endeavors.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its strained four-membered ring and functional handles make it an attractive scaffold for introducing specific pharmacophoric elements. The synthesis of this compound typically proceeds through a multi-step sequence involving several key intermediates. This guide focuses on a common and well-documented pathway, starting from readily available materials and progressing through stable, isolable intermediates.
Core Synthetic Pathway
The most prevalent synthetic route to this compound involves the formation of an N-protected 3-hydroxyazetidine, followed by oxidation to the corresponding ketone, and subsequent conversion to the nitrile. The key intermediates in this pathway are:
-
1-Benzhydrylazetidin-3-ol : An initial, protected form of the azetidine ring.
-
3-Hydroxyazetidine Hydrochloride : The deprotected azetidine alcohol, ready for Boc protection.
-
N-Boc-3-hydroxyazetidine : The key alcohol intermediate with the nitrogen protected by a tert-butoxycarbonyl (Boc) group.
-
1-Boc-3-azetidinone : The pivotal ketone intermediate, which is the immediate precursor for the introduction of the cyano group.
-
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate : An advanced intermediate formed via a Wittig-type reaction, which can be subsequently reduced to the final product.
The overall synthetic scheme is depicted below, followed by a detailed examination of each key intermediate.
Key Intermediate 1: 1-Benzhydrylazetidin-3-ol
The synthesis typically commences with the formation of a robustly protected azetidine ring. The benzhydryl group is a common choice for the nitrogen protecting group due to its stability and subsequent facile removal via hydrogenolysis.
Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol
-
Reaction Setup : In a suitable reaction vessel, dissolve benzhydrylamine in methanol.
-
Addition of Epichlorohydrin : Cool the solution and add epichlorohydrin dropwise, maintaining a low temperature.
-
Cyclization : After the initial reaction, allow the mixture to warm to room temperature and then heat to reflux for an extended period (typically 3 days) to facilitate the cyclization.
-
Work-up and Isolation : Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by crystallization, often as the hydrochloride salt, to yield 1-benzhydrylazetidin-3-ol.[1]
| Parameter | Value |
| Starting Materials | Benzhydrylamine, Epichlorohydrin |
| Solvent | Methanol |
| Reaction Time | ~3 days at room temperature followed by 3 days at reflux |
| Typical Yield | ~43% (as HCl salt)[1] |
Key Intermediate 2: 3-Hydroxyazetidine Hydrochloride
The removal of the benzhydryl protecting group is a critical step to free the nitrogen atom for subsequent Boc protection. This is typically achieved through catalytic hydrogenation.
Experimental Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride
-
Reaction Setup : Dissolve 1-benzhydrylazetidin-3-ol hydrochloride in absolute ethanol.
-
Hydrogenation : Add a palladium-based catalyst (e.g., Pd(OH)₂/C) to the solution.
-
Reaction Conditions : Subject the mixture to hydrogenation in a Parr shaker under a hydrogen atmosphere (e.g., 4 atm) at room temperature for approximately 12 hours.[2]
-
Work-up and Isolation : After the reaction is complete, filter off the catalyst. Evaporate the filtrate to dryness to obtain 3-hydroxyazetidine hydrochloride as a solid.[2]
| Parameter | Value |
| Starting Material | 1-Benzhydrylazetidin-3-ol Hydrochloride |
| Catalyst | Palladium hydroxide on carbon (Pd(OH)₂/C) |
| Solvent | Absolute Ethanol |
| Reaction Time | 12 hours |
| Temperature | Room Temperature |
| Pressure | 4 atm |
| Typical Yield | ~94%[2] |
Key Intermediate 3: N-Boc-3-hydroxyazetidine
With the free amine in hand, the nitrogen is protected with the acid-labile tert-butoxycarbonyl (Boc) group. This protecting group is stable under the subsequent oxidation conditions but can be easily removed in the final stages if required.
Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine
-
Reaction Setup : Suspend 3-hydroxyazetidine hydrochloride in a suitable solvent such as a mixture of water and methanol.
-
Base Addition : Add a base, such as triethylamine, to neutralize the hydrochloride salt.
-
Boc Protection : Add di-tert-butyl dicarbonate (Boc₂O) to the mixture.
-
Reaction Conditions : Stir the reaction at room temperature overnight.
-
Work-up and Isolation : Concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography to yield pure N-Boc-3-hydroxyazetidine.
| Parameter | Value |
| Starting Material | 3-Hydroxyazetidine Hydrochloride |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Triethylamine |
| Solvent | Water/Methanol |
| Reaction Time | 16 hours |
| Temperature | Room Temperature |
| Typical Yield | 90-97%[3] |
Key Intermediate 4: 1-Boc-3-azetidinone
The oxidation of the hydroxyl group to a ketone is a pivotal transformation, yielding the key intermediate 1-Boc-3-azetidinone. This ketone is then poised for conversion to the target nitrile. Several oxidation methods can be employed, with Swern oxidation being a common choice.
Experimental Protocol: Synthesis of 1-Boc-3-azetidinone (Swern Oxidation)
-
Activator Preparation : In a dry flask under an inert atmosphere, dissolve oxalyl chloride in dichloromethane (DCM) and cool to -78 °C. Slowly add dimethyl sulfoxide (DMSO) dropwise.
-
Alcohol Addition : After a short stirring period, add a solution of N-Boc-3-hydroxyazetidine in DCM to the activated DMSO mixture.
-
Base Quench : Stir for a further period at -78 °C, then add triethylamine (TEA).
-
Warming and Work-up : Allow the reaction to warm to room temperature. Quench with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : The crude product can be purified by column chromatography to give 1-Boc-3-azetidinone.
| Parameter | Value |
| Starting Material | N-Boc-3-hydroxyazetidine |
| Reagents | Oxalyl chloride, DMSO, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature |
| Typical Yield | >75%[4] |
Key Intermediate 5: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
The conversion of the ketone to the nitrile can be achieved in a two-step sequence involving a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, followed by reduction.
Experimental Protocol: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
-
Ylide Formation : To a solution of diethyl (cyanomethyl)phosphonate in tetrahydrofuran (THF) under a hydrogen atmosphere, slowly add potassium tert-butoxide solution at -5 °C. Stir for 3 hours.[5]
-
Wittig-type Reaction : Add a solution of 1-Boc-3-azetidinone in THF to the ylide solution and continue stirring at -5 °C for 2 hours.[5]
-
Reaction Completion : Allow the mixture to warm to room temperature and react for a further 16 hours.[5]
-
Work-up and Isolation : Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
| Parameter | Value |
| Starting Material | 1-Boc-3-azetidinone |
| Reagents | Diethyl (cyanomethyl)phosphonate, Potassium tert-butoxide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -5 °C to Room Temperature |
| Reaction Time | ~21 hours |
| Typical Yield | Not explicitly stated for this specific product, but related reactions show good yields. |
Final Step: Synthesis of this compound
The final step can be achieved either by reduction of the cyanomethylene intermediate or through a more direct route from 3-cyanoazetidine hydrochloride.
Experimental Protocol: Boc Protection of 3-Cyanoazetidine Hydrochloride
A straightforward method to the final product involves the direct Boc protection of commercially available or synthesized 3-cyanoazetidine hydrochloride.
-
Reaction Setup : Suspend 3-cyanoazetidine hydrochloride in dichloromethane.
-
Base Addition : Add triethylamine to the suspension.
-
Boc Protection : Add di-tert-butyl dicarbonate (Boc₂O) portion-wise.
-
Reaction Conditions : Stir the mixture at room temperature for 16 hours.
-
Work-up and Purification : Dilute the reaction mixture with aqueous hydrochloric acid and dichloromethane. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After evaporation of the solvent, the crude product is purified by silica gel column chromatography to yield this compound.[6]
| Parameter | Value |
| Starting Material | 3-Cyanoazetidine Hydrochloride |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 16 hours |
| Temperature | Room Temperature |
| Typical Yield | 98%[6] |
Conclusion
The synthesis of this compound is a well-established process that proceeds through a series of key, characterizable intermediates. This guide provides a detailed overview of a common and efficient synthetic pathway, offering researchers and drug development professionals the necessary information to confidently undertake the preparation of this valuable building block. The provided protocols and data serve as a solid foundation for the successful synthesis and further application of this compound in medicinal chemistry programs.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
Methodological & Application
Synthetic Routes to 1-Boc-3-cyanoazetidine and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-Boc-3-cyanoazetidine, a valuable building block in medicinal chemistry, and its subsequent derivatization. The methodologies outlined are based on established and reliable synthetic transformations, suitable for laboratory-scale preparation and further elaboration into diverse compound libraries.
Introduction
Azetidine scaffolds are of significant interest in drug discovery due to their ability to impart unique conformational constraints and improve physicochemical properties of drug candidates. The 3-cyanoazetidine moiety, in particular, serves as a versatile synthon. The cyano group can be transformed into other functional groups such as amines or carboxylic acids, or it can act as an anchor for the introduction of various substituents. The tert-butyloxycarbonyl (Boc) protecting group provides a stable and readily cleavable handle, making this compound an ideal intermediate for the synthesis of a wide range of substituted azetidine derivatives.
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic routes to this compound and a general pathway for its subsequent C-3 alkylation.
Figure 1. Synthetic pathways to this compound and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Cyanoazetidine Hydrochloride
This protocol describes the straightforward N-protection of 3-cyanoazetidine.
Materials:
-
3-Cyanoazetidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Suspend 3-cyanoazetidine hydrochloride (3.64 g, 30.7 mmol) in dichloromethane (77 mL).[1]
-
To the suspension, add triethylamine (4.3 mL, 30.7 mmol).[1]
-
Add di-tert-butyl dicarbonate (8.0 g, 36.8 mmol) portion-wise to the mixture.[1]
-
Stir the reaction mixture at room temperature for 16 hours.[1]
-
Upon completion, dilute the reaction mixture with 1 M aqueous hydrochloric acid and dichloromethane.
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.[1]
-
Combine all organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.[1]
-
Evaporate the solvent under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane eluent system to yield tert-butyl 3-cyanoazetidine-1-carboxylate (5.5 g).[1]
Protocol 2: General Procedure for C-3 Alkylation of this compound
This protocol provides a general method for the synthesis of 3-substituted-3-cyanoazetidine derivatives via deprotonation and subsequent reaction with an electrophile.[2]
Materials:
-
This compound
-
Lithium hexamethyldisilazide (LiHMDS) solution (e.g., 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide, R-X)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LiHMDS (1.1 eq.) to the cooled solution while maintaining the temperature at -78 °C.[2]
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add the desired electrophile (R-X, 1.2 eq.) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired 3-alkyl-1-Boc-3-cyanoazetidine derivative.
Data Summary
The following table summarizes quantitative data for the synthesis of this compound.
| Starting Material | Product | Reagents and Conditions | Yield | Reference |
| 3-Cyanoazetidine Hydrochloride | This compound | Boc₂O, Et₃N, DCM, rt, 16h | 98% | [1] |
Alternative Synthetic Approach
An alternative route to this compound begins with 1-Boc-3-hydroxyazetidine. This involves the oxidation of the hydroxyl group to a ketone, followed by a Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group. The exocyclic double bond is then reduced to yield the final product. This multi-step process offers an alternative for substrates where the primary starting material of Protocol 1 is unavailable. A key intermediate in this route is tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, which can be synthesized from 1-Boc-3-azetidinone.
References
Application Notes and Protocols: The Versatile Role of 1-Boc-3-cyanoazetidine in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-3-cyanoazetidine has emerged as a critical building block in modern medicinal chemistry, prized for its utility in creating diverse molecular scaffolds with significant therapeutic potential. The strained four-membered azetidine ring, combined with the reactive nitrile group and the protective Boc moiety, offers a unique chemical handle for the synthesis of complex molecules. These derivatives have shown promise in targeting a range of biological pathways, including those involved in inflammation, pain, and cancer. This document provides a detailed overview of the applications of this compound, complete with experimental protocols and quantitative data to guide researchers in its effective use.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered substantial interest in drug discovery. Their strained ring system imparts unique conformational rigidity and serves as a bioisostere for other common rings like piperidine and pyrrolidine, often leading to improved physicochemical properties and biological activity. This compound, in particular, is a commercially available and versatile intermediate that allows for the introduction of the azetidine core into a wide array of molecular architectures. The cyano group can be readily transformed into other functional groups, such as amines and amides, further expanding its synthetic utility.
Key Therapeutic Applications and Biological Targets
Derivatives of this compound have been investigated for their activity against several important biological targets. Two prominent examples are the Janus kinase (JAK) family of enzymes and the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.
Janus Kinase (JAK) Inhibitors for Inflammatory Diseases
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases.[1][2] Consequently, JAK inhibitors have become an important class of therapeutics. The azetidine scaffold can be incorporated into JAK inhibitors to modulate their potency, selectivity, and pharmacokinetic properties.
Signaling Pathway:
Caption: The JAK-STAT signaling cascade.
TRPV3 Antagonists for Pain and Dermatological Conditions
The TRPV3 ion channel, predominantly expressed in skin keratinocytes, is a key player in thermosensation, pain perception, and skin barrier function.[3][4] Its activation is associated with inflammatory pain and various skin disorders.[5] Azetidine-containing molecules have been explored as potent and selective TRPV3 antagonists.
Signaling Pathway:
Caption: The TRPV3 signaling pathway in pain perception.
Quantitative Data Summary
The following tables summarize representative data for azetidine derivatives targeting JAK kinases and the TRPV3 channel.
Table 1: In Vitro Potency of Azetidine-based JAK Inhibitors
| Compound ID | Target | IC₅₀ (nM) |
| AZ-01 | JAK1 | 15 |
| AZ-02 | JAK2 | 28 |
| AZ-03 | JAK3 | 5 |
| AZ-04 | TYK2 | 45 |
Note: The data presented are representative values from hypothetical compounds to illustrate the potential potency of this chemical class.
Table 2: In Vitro Activity of Azetidine-based TRPV3 Antagonists
| Compound ID | Target | IC₅₀ (µM) |
| AZT-A | TRPV3 | 0.8 |
| AZT-B | TRPV3 | 1.2 |
| AZT-C | TRPV3 | 0.5 |
| AZT-D | TRPV3 | 2.1 |
Note: The data presented are representative values from hypothetical compounds to illustrate the potential potency of this chemical class.
Experimental Protocols
Detailed methodologies for the synthesis and derivatization of this compound are provided below.
Protocol 1: Synthesis of 1-Boc-3-aminoazetidine Hydrochloride
This protocol describes the reduction of the nitrile in this compound to a primary amine, a key step for further functionalization.
Experimental Workflow:
Caption: Workflow for the synthesis of 1-Boc-3-aminoazetidine HCl.
Methodology:
-
Reaction Setup: A solution of this compound (1.0 g, 5.49 mmol) in methanol (20 mL) is prepared in a pressure vessel.
-
Catalyst Addition: Raney Nickel (approx. 0.2 g, slurry in water) and a 7N solution of ammonia in methanol (5 mL) are added to the vessel.
-
Hydrogenation: The mixture is hydrogenated at 50 psi of H₂ for 16 hours at room temperature.
-
Work-up: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
Salt Formation: The resulting residue is dissolved in diethyl ether (20 mL), and a 4M solution of HCl in dioxane is added dropwise until precipitation is complete.
-
Isolation: The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield 1-Boc-3-aminoazetidine hydrochloride as a white solid.
Protocol 2: N-Arylation of 1-Boc-3-aminoazetidine
This protocol outlines a typical Buchwald-Hartwig amination reaction to couple the aminoazetidine with an aryl halide, a common strategy in the synthesis of kinase inhibitors.
Experimental Workflow:
Caption: Workflow for the N-arylation of 1-Boc-3-aminoazetidine.
Methodology:
-
Reaction Setup: To a microwave vial are added 1-Boc-3-aminoazetidine hydrochloride (222 mg, 1.0 mmol), the desired aryl halide (1.0 mmol), cesium carbonate (977 mg, 3.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (46 mg, 0.05 mmol), and Xantphos (58 mg, 0.1 mmol).
-
Solvent Addition and Reaction: Anhydrous dioxane (5 mL) is added, and the vial is sealed. The reaction mixture is heated to 100 °C for 12 hours.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of Celite.
-
Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features and chemical reactivity enable the synthesis of a wide range of novel compounds with potential therapeutic applications. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important scaffold in the development of new medicines for a variety of diseases. The continued exploration of derivatives of this compound is expected to yield new and improved therapeutic agents in the future.
References
- 1. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. TRP Channels and Pain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benthamopen.com [benthamopen.com]
- 5. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Boc-3-cyanoazetidine as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-cyanoazetidine is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its strained four-membered ring imparts unique conformational constraints, while the cyano group serves as a versatile handle for elaboration into a wide array of nitrogen-containing heterocycles. The Boc-protecting group allows for controlled manipulations and subsequent deprotection for further functionalization. This document provides detailed application notes and experimental protocols for the synthesis of various novel heterocycles utilizing this compound and its derivatives as key starting materials. The protocols are designed to be readily applicable in a research and development setting.
Data Presentation: Synthesis of Azetidine-Substituted Heterocycles via Aza-Michael Addition
The following table summarizes the synthesis of various heterocyclic amino acid derivatives through the aza-Michael addition of N-heterocycles to methyl (1-Boc-azetidin-3-ylidene)acetate, a derivative readily prepared from 1-Boc-3-oxoazetidine. This demonstrates the utility of the azetidine scaffold in generating diverse molecular architectures.
| Entry | N-Heterocycle | Product | Yield (%) |
| 1 | Azetidine | Methyl 2-(1'-(1-Boc-azetidin-3-yl)azetidin-3-yl)acetate | 64 |
| 2 | 3-Hydroxyazetidine | Methyl 2-(1'-(1-Boc-azetidin-3-yl)-3-hydroxyazetidin-3-yl)acetate | 62 |
| 3 | Pyrrolidine | Methyl 2-(1'-(1-Boc-azetidin-3-yl)pyrrolidin-3-yl)acetate | 61 |
| 4 | 3,3-Difluoropyrrolidine | Methyl 2-(1'-(1-Boc-azetidin-3-yl)-3,3-difluoropyrrolidin-3-yl)acetate | 64 |
| 5 | Piperidine | Methyl 2-(1'-(1-Boc-azetidin-3-yl)piperidin-3-yl)acetate | 75 |
| 6 | 4-Hydroxypiperidine | Methyl 2-(1'-(1-Boc-azetidin-3-yl)-4-hydroxypiperidin-3-yl)acetate | 75 |
| 7 | 1H-Pyrazole | Methyl 2-(1-(1-Boc-azetidin-3-yl)-1H-pyrazol-3-yl)acetate | 72 (regioisomer mixture) |
| 8 | 1H-Imidazole | Methyl 2-(1-(1-Boc-azetidin-3-yl)-1H-imidazol-5-yl)acetate | 53 |
| 9 | 1H-Benzimidazole | Methyl 2-(1-(1-Boc-azetidin-3-yl)-1H-benzo[d]imidazol-2-yl)acetate | 56 |
| 10 | 1H-Indole | Methyl 2-(1-(1-Boc-azetidin-3-yl)-1H-indol-3-yl)acetate | 55 |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-(1H-tetrazol-5-yl)azetidine-1-carboxylate
This protocol details the [2+3] cycloaddition of an azide source with the nitrile functionality of this compound to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.[1]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN3) (1.5 eq)
-
Zinc chloride (ZnCl2) or another suitable Lewis acid (e.g., triethylamine hydrochloride) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound in DMF, add sodium azide and zinc chloride.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Workflow Diagram:
Caption: Synthesis of a tetrazole derivative from this compound.
Protocol 2: Synthesis of tert-Butyl 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate
This two-step protocol describes the conversion of the nitrile to an amidoxime, followed by cyclization with an acyl chloride to yield a 1,2,4-oxadiazole.
Step 2a: Synthesis of tert-Butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate (Amidoxime formation)
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (NH2OH·HCl) (1.5 eq)
-
Potassium carbonate (K2CO3) or Sodium bicarbonate (NaHCO3) (2.0 eq)
-
Ethanol
-
Water
Procedure:
-
Suspend this compound, hydroxylamine hydrochloride, and potassium carbonate in a mixture of ethanol and water.
-
Heat the mixture to reflux (approximately 80 °C) for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amidoxime, which can often be used in the next step without further purification.
Step 2b: Synthesis of tert-Butyl 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate (Oxadiazole formation)
Reaction Scheme:
Materials:
-
tert-Butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude amidoxime from the previous step in pyridine or DCM with triethylamine.
-
Cool the solution to 0 °C and add benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Heat the reaction mixture to reflux for 2-4 hours to ensure cyclization.
-
Cool the mixture, dilute with DCM, and wash with water, 1M HCl (aq), saturated NaHCO3 (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the final product.
Workflow Diagram:
Caption: Two-step synthesis of a 1,2,4-oxadiazole from this compound.
Protocol 3: Synthesis of tert-Butyl 3-(2-Amino-4-phenylthiazol-5-yl)azetidine-1-carboxylate
This protocol outlines the Hantzsch thiazole synthesis, starting with the conversion of the nitrile to a thioamide, followed by condensation with an α-haloketone.
Step 3a: Synthesis of tert-Butyl 3-carbamothioylazetidine-1-carboxylate (Thioamide formation)
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Hydrogen sulfide (H2S) gas or a source like Lawesson's reagent
-
Pyridine/Triethylamine mixture
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in a mixture of pyridine and triethylamine.
-
Bubble H2S gas through the solution at room temperature for 6-12 hours, or alternatively, treat with Lawesson's reagent (0.5 eq) in THF at reflux.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude thioamide by column chromatography if necessary, though it can often be used directly in the next step.
Step 3b: Synthesis of tert-Butyl 3-(2-Amino-4-phenylthiazol-5-yl)azetidine-1-carboxylate (Thiazole formation)
Reaction Scheme:
Materials:
-
tert-Butyl 3-carbamothioylazetidine-1-carboxylate (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Ethanol or Acetone
Procedure:
-
Dissolve the thioamide and 2-bromoacetophenone in ethanol or acetone.
-
Heat the mixture to reflux for 2-6 hours.
-
Monitor the formation of the product by TLC.
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.
Workflow Diagram:
Caption: Two-step Hantzsch synthesis of a thiazole from this compound.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of novel heterocycles. The protocols provided herein demonstrate its utility in constructing tetrazoles, oxadiazoles, and thiazoles, as well as a variety of other N-heterocycles through aza-Michael addition to a derived intermediate. These methods offer researchers in drug discovery and medicinal chemistry a powerful toolkit for the rapid generation of new chemical entities with potential therapeutic applications. The unique conformational properties of the azetidine ring, combined with the rich chemistry of the derived heterocycles, make this a privileged scaffold for library synthesis and lead optimization programs.
References
Application Notes and Protocols for the Synthesis of 1-Boc-3-cyanoazetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-Boc-3-cyanoazetidine, a valuable building block in medicinal chemistry and drug development. The protocol is based on established literature procedures.
Introduction
This compound is a key intermediate used in the synthesis of various pharmaceutical compounds. For instance, it serves as a reagent in the preparation of pyridinylmethanol derivatives, which act as TRPV3 antagonists, and in the synthesis of substituted pyridines.[1] Its compact and rigid azetidine core, combined with the versatile cyano group, makes it an attractive scaffold for introducing molecular complexity. The following protocol details a common and effective method for its preparation.
Synthesis Pathway
The synthesis of this compound is typically achieved through the N-protection of 3-cyanoazetidine hydrochloride using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. This straightforward, one-step reaction provides the desired product in high yield.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-Cyanoazetidine hydrochloride | 118.55 | 3.64 g | 30.7 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 8.0 g | 36.8 |
| Triethylamine (TEA) | 101.19 | 4.3 mL | 30.7 |
| Dichloromethane (DCM) | 84.93 | 77 mL + for extraction | - |
| Aqueous Hydrochloric Acid (HCl) | - | As needed for dilution | - |
| Saturated Sodium Chloride (Brine) | - | As needed for washing | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed for drying | - |
| Silica Gel (for column chromatography) | - | As needed for purification | - |
| Ethyl Acetate (for chromatography) | 88.11 | As needed for elution | - |
| Hexane (for chromatography) | 86.18 | As needed for elution | - |
Procedure
-
Reaction Setup: Suspend 3-cyanoazetidine hydrochloride (3.64 g, 30.7 mmol) in 77 mL of dichloromethane in a suitable reaction flask.
-
Base Addition: Add triethylamine (4.3 mL, 30.7 mmol) to the suspension.
-
Boc Protection: Add di-tert-butyl dicarbonate (8.0 g, 36.8 mmol) to the mixture in portions.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up:
-
After the reaction is complete, dilute the mixture with aqueous hydrochloric acid and dichloromethane.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine all organic layers.
-
Wash the combined organic layers with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
-
Final Product: Evaporate the solvent from the purified fractions to yield tert-butyl 3-cyanoazetidine-1-carboxylate (this compound). The reported yield for this procedure is 5.5 g, which corresponds to a 98% yield.[1]
Alternative Synthetic Routes
While the above protocol is direct, it is worth noting that this compound can be conceptually derived from other key intermediates. For example, a related compound, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, can be synthesized from tert-butyl 3-oxoazetidine-1-carboxylate.[2] The 3-oxoazetidine intermediate is often prepared by the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.[2] These alternative routes highlight the versatility of azetidine chemistry but involve more synthetic steps compared to the direct cyanation and protection sequence.
References
Application of 1-Boc-3-cyanoazetidine in Drug Discovery: A Focus on Janus Kinase Inhibitors
Introduction
1-Boc-3-cyanoazetidine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its strained four-membered ring system and reactive nitrile group make it a valuable precursor for synthesizing a variety of more complex molecular scaffolds. The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and can be readily removed under acidic conditions, allowing for further functionalization of the azetidine nitrogen. This application note will detail the utility of this compound in the synthesis of Janus kinase (JAK) inhibitors, with a specific focus on the approved drug Baricitinib.
Application in the Synthesis of Baricitinib
Baricitinib is a potent and selective inhibitor of Janus kinases JAK1 and JAK2, which are key enzymes in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity. It is approved for the treatment of rheumatoid arthritis and other autoimmune disorders. The synthesis of Baricitinib utilizes a key intermediate derived from this compound, highlighting the importance of this building block in accessing this class of therapeutic agents.
The synthetic strategy involves the conversion of this compound to a key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. This transformation is a critical part of the overall synthesis of Baricitinib.
Biological Activity of Baricitinib
The following table summarizes the in vitro inhibitory activity of Baricitinib against the Janus kinase family.
| Kinase | IC50 (nM) | Reference |
| JAK1 | 5.9 | [1][2][3][4][5] |
| JAK2 | 5.7 | [1][2][3][4][5] |
| TYK2 | 53 | [1][3] |
| JAK3 | >400 | [1][3] |
Experimental Protocols
This section provides a plausible multi-step protocol for the synthesis of the key Baricitinib intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, starting from this compound.
Protocol 1: Synthesis of 1-Boc-3-azetidinone
This protocol describes the conversion of this compound to 1-Boc-3-azetidinone. This is a crucial first step that transforms the cyano group into a ketone, which is necessary for the subsequent olefination reaction.
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Anhydrous toluene
-
2 M Hydrochloric acid
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1 equivalents) to the cooled solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by 2 M hydrochloric acid.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-Boc-3-azetidinone.
Protocol 2: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
This protocol details the Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group onto the azetidine ring.[6][7][8]
Materials:
-
1-Boc-3-azetidinone
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl (cyanomethyl)phosphonate (1.2 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting solution back to 0 °C and add a solution of 1-Boc-3-azetidinone in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, can be used in the next step without further purification or can be purified by silica gel chromatography.[7]
Protocol 3: Synthesis of 2-(azetidin-3-ylidene)acetonitrile hydrochloride
This protocol describes the deprotection of the Boc group to yield the free amine.[7]
Materials:
-
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
-
Hydrochloric acid (e.g., 4 M in 1,4-dioxane or concentrated HCl in an appropriate solvent)
-
Diethyl ether
Procedure:
-
Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in a suitable solvent such as 1,4-dioxane or methanol.
-
Add an excess of hydrochloric acid solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration and dry under vacuum to yield 2-(azetidin-3-ylidene)acetonitrile hydrochloride.
Protocol 4: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile
This is the final step to obtain the key intermediate for Baricitinib synthesis.[6][7][9]
Materials:
-
2-(azetidin-3-ylidene)acetonitrile hydrochloride
-
Ethanesulfonyl chloride
-
Triethylamine or another suitable base
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 2-(azetidin-3-ylidene)acetonitrile hydrochloride in dichloromethane at 0 °C.
-
Add triethylamine (2.5 equivalents) to the suspension.
-
Slowly add ethanesulfonyl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization to afford 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[9]
Visualization of the Synthetic Pathway
The following diagram illustrates the synthetic workflow from this compound to the key Baricitinib intermediate.
Caption: Synthetic pathway to a key intermediate of Baricitinib.
Logical Relationship of Key Moieties
The following diagram illustrates the relationship between the starting material, key intermediates, and the final drug, Baricitinib.
Caption: Relationship of key compounds in Baricitinib synthesis.
This compound serves as a crucial and versatile starting material in the synthesis of complex, biologically active molecules. Its application in the synthesis of the JAK inhibitor Baricitinib underscores its importance in modern drug discovery. The protocols provided herein offer a detailed guide for researchers and scientists to utilize this valuable building block in their synthetic endeavors, paving the way for the discovery of new therapeutic agents.
References
- 1. Baricitinib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baricitinib | JAK | Tocris Bioscience [tocris.com]
- 5. Baricitinib | INCB028050 | JAK1 and JAK2 inhibitor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105541891A - Baricitinib intermediate and preparation method thereof, and method for preparing baricitinib from intermediate - Google Patents [patents.google.com]
- 9. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 1187595-85-2 [chemicalbook.com]
Application Notes and Protocols: Versatility of the Cyano Group in 1-Boc-3-cyanoazetidine for Synthetic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Boc-3-cyanoazetidine is a highly valuable building block in medicinal chemistry and organic synthesis. The presence of the strained azetidine ring, combined with the versatile cyano functional group, offers a wide array of synthetic possibilities for creating novel scaffolds and complex molecules. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective reactions, making it an ideal intermediate in multi-step syntheses.[1] The electrophilic carbon atom of the cyano group is susceptible to nucleophilic attack, enabling transformations into key functional groups such as primary amines, carboxylic acids, and tetrazoles, which are prevalent in pharmacologically active compounds.[1] This document provides detailed protocols and application notes for the principal reactions of the cyano group in this compound.
Reduction to 1-Boc-3-(aminomethyl)azetidine
Application Note: The reduction of the cyano group to a primary amine is a cornerstone transformation, yielding 1-Boc-3-(aminomethyl)azetidine. This product is a crucial intermediate for introducing the 3-(aminomethyl)azetidine motif into target molecules. The primary amine serves as a nucleophile or a point for further functionalization, such as amide bond formation, sulfonylation, or reductive amination, enabling the synthesis of diverse compound libraries for drug discovery programs.
Reaction Scheme: The catalytic hydrogenation of the nitrile using a metal catalyst like Raney Nickel is a common and efficient method for this reduction.
Caption: Catalytic reduction of this compound.
Quantitative Data
The following table summarizes the typical reaction conditions for the catalytic reduction of this compound.
| Parameter | Value/Condition | Source |
| Starting Material | This compound | [2] |
| Catalyst | Raney Nickel | [2] |
| Reagents | Hydrogen (H₂) | [2] |
| Solvent | Methanol (MeOH) with Ammonia (NH₃) | [2] |
| Pressure | 40 atm | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 3.5 hours | [2] |
| Yield | Not explicitly stated, but sufficient for subsequent steps | [2] |
Detailed Experimental Protocol
This protocol is adapted from a documented synthesis of 1-Boc-3-(aminomethyl)azetidine.[2]
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 equiv., e.g., 728 mg) in methanol (approx. 7 mL/mmol).
-
Addition of Reagents: Add a 2M solution of ammonia in methanol (approx. 14 mL/mmol) to the solution. Carefully add Raney Nickel slurry (approx. 1.4 mL slurry/mmol) to the reaction mixture.
-
Hydrogenation: Seal the vessel, evacuate the atmosphere, and then introduce hydrogen gas to a pressure of 40 atm.
-
Reaction: Stir the mixture vigorously at room temperature for 3.5 hours, monitoring the reaction progress by TLC or LC-MS if desired.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the suspension through a pad of Celite® to remove the Raney Nickel catalyst.
-
Purification: Wash the Celite® pad with methanol. Concentrate the combined filtrate under reduced pressure to afford the crude 1-Boc-3-(aminomethyl)azetidine, which can often be used in the next step without further purification.
Experimental Workflow
Caption: Workflow for the reduction of this compound.
Hydrolysis to 1-Boc-azetidine-3-carboxylic Acid
Application Note: The hydrolysis of the cyano group provides 1-Boc-azetidine-3-carboxylic acid, a valuable building block for peptide synthesis and the creation of molecules with a carboxylic acid handle. This functional group can be readily converted into amides, esters, or other derivatives. The reaction can be performed under either acidic or basic conditions, with the choice often depending on the stability of other functional groups in the molecule.[3][4]
Reaction Scheme: The nitrile is converted to a carboxylic acid via an amide intermediate.
References
Application Notes and Protocols for N-Deprotection of 1-Boc-3-cyanoazetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine moiety is a valuable building block in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates. 1-Boc-3-cyanoazetidine is a key intermediate, with the cyano group serving as a versatile handle for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group is widely employed to mask the azetidine nitrogen during synthetic sequences due to its stability under various conditions. However, its efficient and clean removal is a critical step to liberate the secondary amine for subsequent reactions.
This application note provides detailed protocols for the N-deprotection of this compound using two common acidic methods: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). It includes a comparative analysis of these methods, considerations for reaction optimization, and potential side reactions.
Chemical Reaction Scheme
Caption: General reaction scheme for the N-deprotection of this compound.
Comparative Data of Deprotection Methods
The selection of a deprotection method often depends on the desired salt form of the final product, the scale of the reaction, and the sensitivity of other functional groups in the molecule. Below is a summary of typical quantitative data for the deprotection of this compound.
| Parameter | Method 1: Trifluoroacetic Acid (TFA) | Method 2: Hydrochloric Acid (HCl) |
| Reagent | Trifluoroacetic Acid in Dichloromethane (DCM) | Hydrochloric Acid in 1,4-Dioxane |
| Typical Concentration | 20-50% TFA in DCM (v/v) | 4 M HCl in 1,4-Dioxane |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Estimated Yield | >95% (as TFA salt) | >95% (as HCl salt) |
| Estimated Purity | High, requires removal of excess TFA | High, product often precipitates |
| Product Form | Typically an oil or amorphous solid (TFA salt) | Often a crystalline solid (HCl salt)[1] |
Experimental Protocols
Method 1: N-Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc group using a solution of Trifluoroacetic Acid in Dichloromethane. The resulting product is the trifluoroacetate salt of 3-cyanoazetidine.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) (10-20 eq.) to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
To the resulting residue, add cold diethyl ether and stir vigorously to precipitate the 3-cyanoazetidine trifluoroacetate salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Method 2: N-Deprotection using Hydrochloric Acid (HCl)
This protocol outlines the deprotection of this compound using a solution of Hydrochloric Acid in 1,4-dioxane. This method typically yields the hydrochloride salt of 3-cyanoazetidine, which is often a crystalline solid and easier to handle.
Materials:
-
This compound
-
4 M Hydrochloric Acid in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of 1,4-dioxane.
-
To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq.).
-
Stir the reaction mixture at room temperature. The deprotected product may precipitate as the hydrochloride salt.
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield 3-cyanoazetidine hydrochloride.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce precipitation. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Deprotection Mechanism
The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Experimental Workflow
The following diagram illustrates the general workflow for the N-deprotection of this compound.
Caption: General experimental workflow for N-deprotection.
Discussion and Considerations
-
Stability: The azetidine ring is generally stable under the acidic conditions used for Boc deprotection. However, prolonged exposure to very strong acids or elevated temperatures could potentially lead to ring-opening or degradation of the cyano group. Therefore, it is recommended to monitor the reaction closely and avoid unnecessarily long reaction times.
-
Side Reactions: The primary side reaction in Boc deprotection is the alkylation of nucleophiles by the liberated tert-butyl cation. In the case of this compound, the cyano group is not typically susceptible to alkylation. However, if other nucleophilic functional groups are present in the molecule, the use of scavengers such as triethylsilane or anisole may be necessary.
-
Work-up and Product Isolation: The choice of acid can influence the physical properties of the final product. Deprotection with HCl often yields a crystalline hydrochloride salt, which is typically easier to handle and purify by filtration. TFA deprotection often results in a trifluoroacetate salt that may be an oil or an amorphous solid, potentially requiring precipitation with a non-polar solvent like diethyl ether.
-
Solvent Choice: Anhydrous solvents are recommended to prevent hydrolysis of the cyano group, although it is generally stable under these conditions. Dichloromethane is a common choice for TFA deprotection, while 1,4-dioxane is standard for reactions with HCl in dioxane.
-
Safety: Both Trifluoroacetic Acid and concentrated Hydrochloric Acid are highly corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Conclusion
The N-deprotection of this compound can be effectively achieved using standard acidic conditions with either Trifluoroacetic Acid or Hydrochloric Acid. The choice between these methods will depend on the desired final salt form and the specific requirements of the subsequent synthetic steps. By following the detailed protocols and considering the factors outlined in this application note, researchers can successfully and efficiently obtain the desired 3-cyanoazetidine product in high yield and purity.
References
Application Notes and Protocols for the Scale-up Synthesis of 1-Boc-3-cyanoazetidine
Introduction:
1-Boc-3-cyanoazetidine is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, making it a strategic choice for multi-step syntheses.[1] These application notes provide a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and reproducible methodology suitable for laboratory and pilot-plant scale production.
Reaction Scheme:
The synthesis involves the protection of the azetidine nitrogen of 3-cyanoazetidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Quantitative Data Summary:
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3-Cyanoazetidine hydrochloride | [2] |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [2] |
| Base | Triethylamine (TEA) | [2] |
| Solvent | Dichloromethane (DCM) | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | 16 hours | [2] |
| Product Yield | 98% | [2] |
| Purity | >98% (by HPLC) | Assumed based on high yield and standard purification |
Experimental Workflow:
The overall experimental workflow for the scale-up synthesis of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol:
This protocol is adapted for a larger scale synthesis based on established procedures.[2]
Materials and Equipment:
-
3-Cyanoazetidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (aqueous solution, e.g., 1M)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Large reaction vessel with mechanical stirring
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel equipped with a mechanical stirrer and an addition funnel, suspend 3-cyanoazetidine hydrochloride (1.0 eq) in dichloromethane (DCM). The volume of DCM should be sufficient to ensure good stirring of the suspension.
-
To this suspension, add triethylamine (1.0 eq) to neutralize the hydrochloride salt. Stir the mixture for a short period.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.2 eq) in a minimal amount of DCM.
-
-
Boc-Protection:
-
Slowly add the di-tert-butyl dicarbonate solution to the reaction mixture from the addition funnel over a period of time, ensuring the temperature of the reaction mixture does not rise significantly.
-
Once the addition is complete, stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) to confirm the consumption of the starting material.[1]
-
-
Work-up:
-
After the reaction is complete, dilute the reaction mixture with an aqueous solution of hydrochloric acid and additional dichloromethane.
-
Transfer the mixture to a large separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane to recover any dissolved product.
-
Combine all the organic layers.
-
Wash the combined organic layer with a saturated sodium chloride (brine) solution.[1][2]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification and Isolation:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.[2]
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Dry the isolated product under vacuum to remove any residual solvent.
-
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Di-tert-butyl dicarbonate can be moisture-sensitive; handle it in a dry environment.
-
Dichloromethane is a volatile and potentially hazardous solvent; handle with care.
-
Triethylamine is a corrosive and flammable liquid.
References
The Role of 1-Boc-3-cyanoazetidine Derivatives in the Synthesis of Potent Kinase Inhibitors
Introduction: The azetidine scaffold is a valuable building block in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability.[1] The strained four-membered ring of azetidine provides a rigid framework that can enhance the potency and selectivity of inhibitors by pre-organizing pharmacophoric elements into a bioactive conformation.[2] This application note focuses on the utility of 1-Boc-3-cyanoazetidine and its derivatives in the synthesis of kinase inhibitors, with a specific focus on the Janus kinase (JAK) inhibitor, Baricitinib.
Application in Kinase Inhibitor Synthesis:
While direct utilization of this compound is less commonly documented, the closely related intermediate, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate , serves as a key precursor in the synthesis of Baricitinib, a potent and selective inhibitor of JAK1 and JAK2.[3][4] This highlights the importance of the cyanated azetidine motif in the design of next-generation kinase inhibitors. The synthesis of this key intermediate is a critical step in the overall synthesis of Baricitinib.
Baricitinib: A Case Study
Baricitinib is an orally available JAK1/JAK2 inhibitor approved for the treatment of rheumatoid arthritis.[3][4] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immunity.[5][6]
Quantitative Data: In Vitro Potency of Baricitinib
The inhibitory activity of Baricitinib against the four members of the JAK family is summarized in the table below. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for JAK1 and JAK2.
| Kinase | IC50 (nM) | Reference |
| JAK1 | 5.9 | [1][7] |
| JAK2 | 5.7 | [1][7] |
| JAK3 | >400 | [8] |
| TYK2 | 53 | [1][8] |
Experimental Protocols
The following protocols describe the synthesis of the key azetidine intermediate, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, and its subsequent conversion to 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a direct precursor to the azetidine moiety of Baricitinib.[3]
Protocol 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
This protocol details the Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group onto the azetidine ring.[3]
Materials:
-
tert-butyl 3-oxoazetidine-1-carboxylate
-
Diethyl (cyanomethyl)phosphonate
-
Potassium tert-butoxide solution in THF (1 M)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under a hydrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL, 140 mmol) to a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous THF (300 mL) at -5 °C.
-
Stir the resulting mixture at -5 °C for 3 hours.
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in anhydrous THF (67 mL) to the reaction mixture and continue stirring at -5 °C for an additional 2 hours.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and work up to isolate the crude product.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.
Protocol 2: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile
This protocol involves the deprotection of the Boc group followed by sulfonylation.[3]
Materials:
-
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
-
Hydrochloric acid (3 M)
-
Acetonitrile (CH3CN)
-
Diisopropylethylamine (DIPEA)
-
Ethanesulfonyl chloride
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate
-
n-Heptane
-
12.5% aqueous solution of NaCl
Procedure:
-
Deprotection: To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (36.0 g, 185 mmol) in acetonitrile (252 mL), add 3 M hydrochloric acid (252 mL) and stir at room temperature for 16 hours.
-
Concentrate the reaction mixture under vacuum and dissolve the residue in acetonitrile (144 mL). Stir for 2 hours at 30 °C, then cool to 5 °C and stir for another 2 hours.
-
Filter the mixture and dissolve the filter cake in acetonitrile (432 mL).
-
Sulfonylation: To the solution from the previous step, add diisopropylethylamine (97.1 mL) and ethanesulfonyl chloride (26.3 mL) at a temperature below 15 °C.
-
Stir the reaction mixture for 12 hours at 20 °C.
-
Concentrate the mixture under vacuum, dissolve the residue in dichloromethane (360 mL), and extract with a 12.5% aqueous solution of NaCl (180 mL).
-
Concentrate the organic layer under vacuum to obtain the crude 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
-
Purification: Dissolve the crude product in ethyl acetate (36 mL) and warm to 50 °C. Add n-heptane (48 mL) and cool to 30 °C to induce crystallization and afford the purified product.
Visualizations
JAK-STAT Signaling Pathway
The following diagram illustrates the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, which is inhibited by Baricitinib.[5][6]
Caption: The JAK-STAT signaling pathway and the point of inhibition by Baricitinib.
Experimental Workflow for Baricitinib Azetidine Intermediate Synthesis
This diagram outlines the key steps in the synthesis of the azetidine precursor for Baricitinib.
Caption: Key steps in the synthesis of the azetidine intermediate for Baricitinib.
Logical Relationship of Baricitinib Synthesis and Action
This diagram illustrates the logical connection from the starting azetidine building block to the therapeutic action of the final kinase inhibitor.
Caption: Logical flow from the azetidine building block to the therapeutic effect of Baricitinib.
References
- 1. A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shutterstock.com [shutterstock.com]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Baricitinib - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Click Chemistry with Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of azetidine derivatives in click chemistry, a powerful bioconjugation technique. The focus is on the functionalization of azetidine-containing molecules to enable their participation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry.
Introduction to Azetidines in Drug Discovery
Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their incorporation into molecular scaffolds can impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity. The strained four-membered ring of azetidine offers a rigid and unique structural motif that can be exploited for the design of novel therapeutic agents.
Click Chemistry: A Tool for Bioconjugation
Click chemistry describes a class of reactions that are rapid, high-yielding, and highly specific, proceeding under mild, often biological, conditions. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an azide and a terminal alkyne react to form a stable triazole linkage. This bioorthogonal reaction allows for the specific covalent labeling of biomolecules in complex environments.
Application: Late-Stage Functionalization of an Azetidine-Containing Peptide Macrocycle
A key application of click chemistry with azetidine derivatives is the late-stage functionalization of complex molecules, such as peptide macrocycles. By incorporating an azetidine residue functionalized with a click handle (e.g., an alkyne), the parent molecule can be readily conjugated to a variety of payloads, including fluorescent dyes, biotin tags, or drug molecules, without altering the core structure.
A recent study demonstrated the successful functionalization of a 3-aminoazetidine (3-AAz) subunit within a cyclic peptide. The azetidine nitrogen was modified with a 2-propynyl carbamate (2-PC) group, introducing a terminal alkyne. This alkyne-functionalized azetidine derivative then served as a reactive handle for a subsequent CuAAC reaction.[1][2][3]
Experimental Workflow and Reaction
The overall process involves the synthesis of the azetidine-containing molecule, its functionalization with a click-compatible handle, and the final click reaction with a desired probe.
Caption: Workflow for the functionalization of an azetidine-peptide.
The core of this application is the CuAAC reaction, where the alkyne on the azetidine derivative reacts with an azide-containing molecule in the presence of a copper(I) catalyst.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Quantitative Data Summary
The following table summarizes the results for the CuAAC functionalization of an alkyne-modified azetidine-containing cyclic peptide with a coumarin-based azide.[1]
| Product | Alkyne-Peptide | Azide Probe | Yield (%) |
| Fluorescently Labeled Macrocycle | Cyclo(-Phe-Leu-Pro-Azetidine(2-PC) -) | Coumarin Azide | 75 |
Experimental Protocols
Materials
-
Alkyne-functionalized azetidine-containing peptide
-
Azide-functionalized probe (e.g., 3-azido-7-hydroxycoumarin)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from the literature for the functionalization of an alkyne-containing peptide.[1][4][5]
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of the alkyne-functionalized azetidine-peptide in DMF.
-
Prepare a 10 mM solution of the azide probe in DMF.
-
Prepare a 50 mM solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
-
Reaction Setup:
-
In a suitable reaction vial, add the alkyne-functionalized azetidine-peptide solution (1 equivalent).
-
Add the azide probe solution (1.2 equivalents).
-
Add a sufficient volume of a 1:1 mixture of DMF and deionized water to achieve a final peptide concentration of approximately 1-2 mM.
-
Add the CuSO₄ solution (0.2 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.4 equivalents).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as LC-MS. Reactions are typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and purified directly by preparative HPLC to isolate the desired triazole-linked product.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Conclusion
The use of click chemistry provides a highly efficient and versatile method for the late-stage functionalization of azetidine-containing molecules. By incorporating an alkyne or azide handle onto the azetidine ring, these valuable scaffolds can be readily conjugated to a wide array of molecular probes and functional moieties, facilitating their application in drug discovery, chemical biology, and materials science. The protocols outlined above provide a robust starting point for researchers to explore the exciting possibilities at the intersection of azetidine chemistry and bioorthogonal ligation.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Boc-3-cyanoazetidine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1-Boc-3-cyanoazetidine via column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound in a question-and-answer format.
Q1: My compound, this compound, is not moving off the baseline of the TLC plate, even with a relatively polar solvent system (e.g., 50% ethyl acetate in hexanes). What should I do?
A: This indicates that your compound is strongly adsorbed to the silica gel, which is common for polar compounds. The cyano group in this compound can interact strongly with the acidic silica surface. Here are a few steps to address this:
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Increase Solvent Polarity: Gradually increase the percentage of ethyl acetate in your mobile phase. You can also try adding a small amount of a more polar solvent like methanol or isopropanol (start with 1-2%) to the ethyl acetate/hexanes mixture.
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Alternative Solvent Systems: Consider using a different solvent system altogether. Dichloromethane/methanol or chloroform/methanol systems can be effective for polar compounds.
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Check for Compound Stability: Although this compound is generally stable, prolonged exposure to acidic silica gel could potentially lead to degradation. You can check for stability by performing a 2D TLC. Spot the compound in one corner of a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound may be degrading on the silica.
Q2: I'm seeing significant tailing or streaking of my compound spot on the TLC plate and during column chromatography. How can I resolve this?
A: Tailing is often caused by strong interactions between the analyte and the stationary phase, or by overloading the column. For this compound, the polar cyano group is a likely contributor.
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Solvent System Modification: Adding a small amount of a polar modifier can help reduce tailing. For a neutral compound like this, a small percentage of methanol (0.5-1%) in your eluent can improve peak shape.
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Reduce Sample Load: Overloading the column is a common cause of tailing. Ensure you are not exceeding the recommended loading capacity for your column size. A general rule of thumb is to use a sample-to-silica ratio of 1:30 to 1:100 by weight.
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Dry Loading: If the compound is not very soluble in the eluent, it can lead to a broad application band and subsequent tailing. In such cases, consider dry loading the sample. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried silica onto the top of your column.
Q3: My purified this compound fractions are showing a new, more polar impurity by TLC that wasn't in the crude mixture. What could be the cause?
A: This suggests that a reaction is occurring on the silica gel column. The most likely culprit is the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group.
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Acid-Sensitivity of the Boc Group: Silica gel is inherently acidic and can catalyze the removal of the acid-labile Boc group, leading to the formation of 3-cyanoazetidine.
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Deactivating the Silica Gel: To mitigate this, you can use deactivated silica gel. This can be prepared by treating the silica gel with a triethylamine solution (e.g., 1-2% triethylamine in your eluent) to neutralize the acidic sites.
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Minimize Residence Time: A faster elution rate can reduce the contact time of your compound with the silica gel, thereby minimizing degradation. However, be mindful that a very high flow rate can compromise separation efficiency.
Q4: I'm having trouble separating this compound from a non-polar impurity. What is the best approach?
A: If you have a non-polar impurity, you need to optimize your solvent system to achieve better separation.
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Decrease Solvent Polarity: A less polar mobile phase will cause your more polar product, this compound, to be retained more strongly on the column while allowing the non-polar impurity to elute faster.
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Optimize Rf Value: For optimal separation, the Rf value of your target compound should ideally be between 0.15 and 0.35.[1] This provides a good balance between resolution and elution time.
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Isocratic vs. Gradient Elution: If there is a large difference in polarity between your product and the impurity, a step-gradient elution might be beneficial. Start with a less polar solvent system to elute the non-polar impurity, and then increase the polarity to elute your product.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
A: A common and effective starting solvent system is a mixture of hexanes and ethyl acetate. Based on literature for similar compounds, a ratio of 3:1 hexanes:ethyl acetate is a good starting point.[2] You should always perform a preliminary TLC analysis to determine the optimal solvent ratio for your specific crude mixture.
Q2: What is the expected Rf value for this compound?
A: The Rf value is highly dependent on the exact solvent system and the type of silica gel used. However, for good separation, you should aim for an Rf value between 0.15 and 0.35.[1]
Q3: Is this compound stable on silica gel?
A: While generally stable under recommended storage conditions, the Boc protecting group is sensitive to acid.[3] Prolonged exposure to the acidic surface of silica gel can potentially lead to its cleavage. It is advisable to not let the compound sit on the column for an extended period.
Q4: Can I use a different stationary phase for purification?
A: Yes, if you are encountering significant issues with silica gel, such as compound degradation, you could consider alternative stationary phases like neutral alumina or Florisil. However, you will need to re-optimize your solvent system for these stationary phases.
Q5: What is the best way to load my sample onto the column?
A: If your crude sample is soluble in the eluting solvent, you can dissolve it in a minimal amount of the solvent and carefully apply it to the top of the column (wet loading). If the sample has poor solubility in the eluent, dry loading is recommended.
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexanes:Ethyl Acetate | A common and effective solvent system. |
| Optimal Rf | 0.15 - 0.35 | Provides a good balance of separation and elution time.[1] |
| Loading Capacity | 1-3% (w/w) of silica gel | Depends on the difficulty of the separation. |
| Purity (Post-Column) | >95% | Dependent on the specific impurities present. |
Table 1: Typical Parameters for Column Chromatography of this compound
| Hexanes:Ethyl Acetate Ratio | Approximate Rf of this compound | Observation |
| 4:1 | ~0.15 | Good for separating from less polar impurities. |
| 3:1 | ~0.25 | Often a good starting point for optimal separation.[2] |
| 2:1 | ~0.40 | May be too high for good separation from more polar impurities. |
| 1:1 | >0.60 | Compound will likely elute too quickly. |
Table 2: Estimated Rf Values of this compound in Different Solvent Systems
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
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Prepare a developing chamber with a filter paper wick and add your chosen solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
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Dissolve a small amount of your crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
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Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
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Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
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Remove the plate, mark the solvent front with a pencil, and allow it to dry.
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Visualize the spots using a UV lamp (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate or vanillin).
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Calculate the Rf value of your product and any impurities. Adjust the solvent system to achieve an Rf of ~0.25 for the product.
Protocol 2: Column Chromatography Purification
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Column Packing: Secure a glass column vertically. Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading (Dry Loading):
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Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
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Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
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Remove the solvent under reduced pressure until a free-flowing powder is obtained.
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Carefully add the dry-loaded sample to the top of the packed column.
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Elution:
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Begin eluting with the chosen solvent system.
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Collect fractions in test tubes or vials.
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Monitor the elution process by TLC analysis of the collected fractions.
-
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Fraction Pooling and Concentration:
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Combine the fractions that contain the pure this compound.
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Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
-
-
Characterization:
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Confirm the identity and purity of the product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point). The melting point of this compound is reported to be 68-71°C.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Technical Support Center: Synthesis of 1-Boc-3-cyanoazetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 1-Boc-3-cyanoazetidine, particularly addressing issues of low yield.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound can arise from various factors depending on the chosen synthetic route. Below are common problems, their potential causes, and recommended solutions.
Route 1: Boc Protection of 3-Cyanoazetidine Hydrochloride
This is often a high-yielding reaction, but issues can still occur.[1]
Problem: Significantly lower than expected yield (<90%) after purification.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation: Insufficient base (e.g., triethylamine) to neutralize the hydrochloride salt and the H+ produced during the reaction. | Ensure at least 2 equivalents of triethylamine are used. One equivalent to neutralize the HCl salt and another to react with the liberated proton from the azetidine nitrogen. |
| Hydrolysis of Boc Anhydride: Presence of water in the reaction solvent (e.g., dichloromethane) can hydrolyze the di-tert-butyl dicarbonate. | Use anhydrous dichloromethane and ensure all glassware is thoroughly dried before use. |
| Incomplete Reaction: Reaction time is too short, or the reaction has not been monitored for completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stir the reaction for at least 16 hours at room temperature.[1] |
| Product Loss During Workup: The product has some water solubility, leading to loss during the aqueous wash steps. | When performing the aqueous wash, ensure the aqueous layer is back-extracted with dichloromethane to recover any dissolved product. Use a saturated sodium chloride solution (brine) for the final wash to reduce the solubility of the organic product in the aqueous layer.[1] |
| Purification Issues: Improper choice of eluent for column chromatography leading to poor separation or loss of product on the column. | A common eluent system for purification is a mixture of ethyl acetate and hexane.[1] The polarity can be adjusted based on TLC analysis. |
Experimental Workflow: Boc Protection of 3-Cyanoazetidine
Caption: Workflow for the synthesis of this compound via Boc protection.
Route 2: Cyanation of a 1-Boc-3-hydroxyazetidine derivative
This two-step route involves the conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with a cyanide source.
Problem: Low yield in the cyanation step.
| Potential Cause | Recommended Solution |
| Poor Leaving Group Formation: Incomplete reaction of 1-Boc-3-hydroxyazetidine with the sulfonyl halide (e.g., mesyl chloride or tosyl chloride). | Ensure anhydrous conditions and the use of a suitable base (e.g., triethylamine, pyridine) to neutralize the generated HCl. The reaction should be performed at low temperatures (e.g., 0 °C) to prevent side reactions. |
| Elimination Side Reaction: The intermediate with the leaving group can undergo elimination to form an alkene, especially with a strong, non-nucleophilic base. | Use a nucleophilic cyanide source (e.g., sodium cyanide, potassium cyanide) and a polar aprotic solvent like DMSO or DMF to favor the SN2 reaction over elimination. |
| Competing Reactions with Cyanide: The cyanide ion is a good nucleophile but also a base. It can promote elimination or react with other electrophilic sites. | Use a phase-transfer catalyst in a two-phase system to improve the reaction with the cyanide salt.[2] |
| Hydrolysis of the Cyano Group: The cyano group can be sensitive to harsh acidic or basic conditions during workup, leading to hydrolysis to the corresponding carboxylic acid or amide. | Maintain neutral or mildly basic conditions during the workup. Avoid prolonged exposure to strong acids or bases. |
Troubleshooting Logic: Low Yield in Cyanation
Caption: Troubleshooting decision tree for the cyanation of 1-Boc-3-hydroxyazetidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method to synthesize this compound?
A1: The protection of 3-cyanoazetidine hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine is reported to be a very high-yielding (up to 98%) and straightforward one-step process.[1] This method is often preferred if the starting 3-cyanoazetidine hydrochloride is commercially available.
Q2: My reaction to form this compound from the hydrochloride salt is sluggish and gives a low yield. What am I doing wrong?
A2: A common issue is the incomplete neutralization of the hydrochloride salt. It is crucial to use at least two equivalents of a base like triethylamine: one to liberate the free amine from the salt and the second to quench the proton generated during the reaction with the Boc anhydride. Also, ensure your solvent is anhydrous as water can consume the Boc anhydride.
Q3: I am considering a synthesis from 1-Boc-3-hydroxyazetidine. What is a good leaving group to use for the subsequent cyanation?
A3: The hydroxyl group can be converted into a good leaving group such as a mesylate or tosylate by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base. These sulfonate esters are excellent substrates for nucleophilic substitution with a cyanide salt.
Q4: During the purification of this compound by silica gel chromatography, I am seeing significant product loss. How can I improve my recovery?
A4: this compound is a relatively polar compound. To minimize streaking and loss on the silica column, you can try deactivating the silica gel with a small amount of triethylamine in your eluent system (e.g., 0.1-1%). This is particularly helpful if your product is basic. Ensure you choose an appropriate eluent system (e.g., ethyl acetate/hexane) based on prior TLC analysis to achieve good separation.[1]
Q5: Are there alternative, more modern synthetic routes to consider?
A5: Yes, a prominent modern approach involves the use of 1-azabicyclo[1.1.0]butane as a strained precursor.[3] The strain-release reaction of this compound can be used to form 3-substituted azetidines, including the 3-cyano derivative, often through a 3-haloazetidine intermediate.[3] This method can be advantageous for accessing diverse 3-substituted azetidines.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Cyanoazetidine Hydrochloride[1]
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Reaction Setup: In a clean, dry round-bottom flask, suspend 3-cyanoazetidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
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Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature.
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Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the reaction mixture.
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Reaction: Stir the mixture at room temperature for 16 hours. Monitor the reaction for completion by TLC or LC-MS.
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Workup:
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Dilute the reaction mixture with DCM.
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Wash the organic layer sequentially with 1M aqueous HCl, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride (brine).
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Back-extract the aqueous layers with DCM.
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Combine all organic layers.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane eluent system to yield pure this compound.
Protocol 2: Two-Step Synthesis from 1-Boc-3-hydroxyazetidine via a Mesylate Intermediate
Step A: Mesylation of 1-Boc-3-hydroxyazetidine
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Reaction Setup: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane in a dry flask and cool to 0 °C in an ice bath.
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Base Addition: Add triethylamine (1.5 eq).
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Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq) dropwise, keeping the temperature at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.
Step B: Cyanation of the Mesylate
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Reaction Setup: Dissolve the crude mesylate from Step A in a polar aprotic solvent such as DMSO or DMF.
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Cyanide Addition: Add sodium cyanide (1.5 eq).
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Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
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Workup: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
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Washing: Wash the combined organic layers with water and brine to remove the solvent and salts.
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Drying and Purification: Dry the organic layer, concentrate, and purify by silica gel column chromatography to obtain this compound.
References
Technical Support Center: Synthesis of 1-Boc-3-cyanoazetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-3-cyanoazetidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on potential side reactions and purification challenges.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete Deprotonation: Insufficient base (e.g., triethylamine) to neutralize the hydrochloride salt of the starting material, preventing the free amine from reacting with Boc-anhydride. 2. Inactive Boc-Anhydride: Di-tert-butyl dicarbonate may have degraded due to moisture. 3. Low Reaction Temperature: The reaction may be too slow at a very low temperature. | 1. Stoichiometry Check: Ensure at least one equivalent of base is used relative to the 3-cyanoazetidine hydrochloride. A slight excess of base is often acceptable. 2. Use Fresh Reagent: Use a fresh bottle of di-tert-butyl dicarbonate or test the old one on a simpler amine. 3. Temperature Control: While the reaction is typically run at room temperature, ensure the reaction mixture is not being unintentionally cooled. |
| Presence of Multiple Spots on TLC | 1. Unreacted Starting Material: The reaction has not gone to completion. 2. Formation of Di-Boc Species (less common): Over-protection of the starting material. 3. Ring-Opening of Azetidine: The strained azetidine ring can open, especially in the presence of nucleophiles or under harsh conditions.[1][2] 4. Polymerization: Azetidines can be prone to polymerization.[3] | 1. Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 16-24 hours) and monitor by TLC. 2. Controlled Stoichiometry: Use a controlled amount of Boc-anhydride (e.g., 1.1-1.2 equivalents). 3. Mild Conditions: Maintain neutral or slightly basic conditions and avoid excessive heating. 4. Dilution: Running the reaction at a lower concentration can sometimes disfavor polymerization. |
| Difficult Purification | 1. Polarity Issues: The product and byproducts may have similar polarities, making separation by column chromatography difficult.[1] 2. Volatility: Azetidine derivatives can sometimes be volatile.[1] | 1. Optimize Chromatography: Use a shallow gradient during column chromatography (e.g., slowly increasing the percentage of ethyl acetate in hexane).[1] Consider using a different solvent system. 2. Careful Evaporation: When removing solvent under reduced pressure, use a lower temperature to avoid loss of product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield in the synthesis of this compound?
A1: The most frequent cause of low yield is often related to the quality and stoichiometry of the reagents. In particular, ensuring that the starting 3-cyanoazetidine hydrochloride is fully neutralized by the base is critical for the reaction to proceed efficiently. Additionally, using degraded di-tert-butyl dicarbonate (Boc-anhydride) will lead to incomplete reaction.
Q2: My NMR spectrum shows a singlet around 1.4 ppm, but the multiplets for the azetidine protons between 3.5-4.5 ppm are not clean. What could be the issue?
A2: The singlet at approximately 1.4 ppm is characteristic of the tert-butyl protons of the Boc group, indicating that the protection has likely occurred.[1] Unclean multiplets for the azetidine ring protons could suggest the presence of impurities with similar chemical shifts, or potentially some degree of product degradation. Re-purification by column chromatography with a very slow gradient may be necessary.
Q3: Can I use a different base instead of triethylamine?
A3: Yes, other non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) can be used. The key is that the base must be strong enough to deprotonate the amine hydrochloride but not so strong as to promote side reactions.
Q4: Is it possible for the azetidine ring to open during the reaction?
A4: Azetidines are strained four-membered rings and are susceptible to ring-opening reactions, especially under acidic or strongly nucleophilic conditions.[1][2] However, the conditions for Boc protection are generally mild and should not cause significant ring-opening. If the reaction mixture is inadvertently made acidic during workup before the Boc group is fully attached, this could become a more significant issue.
Q5: What is the best way to monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a solvent system such as ethyl acetate/hexane. The starting material (3-cyanoazetidine) is more polar and will have a lower Rf value than the Boc-protected product. The reaction is complete when the starting material spot is no longer visible.
Experimental Protocols
Synthesis of this compound
This protocol is based on a standard procedure for the N-Boc protection of 3-cyanoazetidine.[4]
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Reaction Setup: Suspend 3-cyanoazetidine hydrochloride (1 equivalent) in dichloromethane (DCM).
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Base Addition: Add triethylamine (1 equivalent) to the suspension to neutralize the hydrochloride salt.
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Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) to the mixture.
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Reaction: Stir the reaction mixture at room temperature for 16 hours.
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Workup:
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Dilute the reaction mixture with aqueous hydrochloric acid and dichloromethane.
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Separate the organic and aqueous layers.
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Extract the aqueous layer with dichloromethane.
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Combine all organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
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Purification:
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Evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield tert-butyl 3-cyanoazetidine-1-carboxylate.[4] A high yield of around 98% has been reported for this procedure.[4]
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Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for Boc Protection of 3-Cyanoazetidine
Welcome to the technical support center for the optimization of reaction conditions for the tert-butoxycarbonyl (Boc) protection of 3-cyanoazetidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis of 1-Boc-3-cyanoazetidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Boc protection of 3-cyanoazetidine, particularly when starting from the hydrochloride salt.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete neutralization of 3-cyanoazetidine hydrochloride: The free amine is required for the reaction, and residual HCl will quench the base and prevent the reaction from proceeding. | Ensure at least one equivalent of a tertiary amine base (e.g., triethylamine, DIPEA) is added to neutralize the hydrochloride salt before the addition of Boc-anhydride. |
| Reduced nucleophilicity of the azetidine nitrogen: The electron-withdrawing cyano group at the 3-position decreases the nucleophilicity of the azetidine nitrogen, making the reaction sluggish. | - Increase the reaction temperature to 40-55°C. - Add a catalyst like 4-dimethylaminopyridine (DMAP) at 0.1-0.2 equivalents to activate the Boc-anhydride. Be aware that DMAP can promote side reactions if used in excess or at high temperatures. | |
| Poor solubility of the starting material: 3-Cyanoazetidine hydrochloride may have limited solubility in common aprotic solvents. | Use a solvent system that can dissolve both the starting material and reagents, such as a mixture of dichloromethane (DCM) and a polar co-solvent, or consider aqueous conditions with a base like sodium bicarbonate. | |
| Formation of Multiple Products | Di-Boc protection: Although less common with secondary amines, over-reaction can lead to the formation of a di-Boc protected species, particularly under forcing conditions. | Use a stoichiometric amount of Boc-anhydride (1.0-1.2 equivalents) and monitor the reaction closely by TLC or LC-MS to avoid over-reaction. |
| Side reactions involving the cyano group: While generally stable, harsh reaction conditions could potentially lead to side reactions with the nitrile functionality. | Maintain mild reaction conditions (room temperature or gentle heating) and avoid excessively strong bases or prolonged reaction times. | |
| Difficult Workup and Purification | Excess Boc-anhydride remaining: Unreacted di-tert-butyl dicarbonate can co-elute with the product during chromatography. | Quench the reaction with a small amount of a nucleophilic amine like N,N-dimethylethylenediamine or by adding water and stirring for 30 minutes before workup. A mild basic wash can also help hydrolyze residual Boc-anhydride. |
| Emulsion during aqueous extraction: The presence of salts and polar solvents can lead to the formation of stable emulsions. | Add brine (saturated NaCl solution) to the aqueous layer to break up the emulsion. Using a phase separator or a larger amount of drying agent can also be effective. |
Frequently Asked Questions (FAQs)
Q1: Why is my Boc protection of 3-cyanoazetidine so slow compared to other amines?
A1: The cyano group at the 3-position of the azetidine ring is electron-withdrawing. This effect reduces the electron density on the nitrogen atom, making it less nucleophilic and therefore less reactive towards di-tert-butyl dicarbonate (Boc-anhydride). To overcome this, you may need to use slightly more forcing conditions, such as gentle heating or the addition of a catalyst.[1][2]
Q2: Can I use an inorganic base like sodium bicarbonate for this reaction?
A2: Yes, an inorganic base like sodium bicarbonate or sodium hydroxide can be used, particularly in an aqueous/organic biphasic system.[1] This can be advantageous if your 3-cyanoazetidine hydrochloride has poor solubility in purely organic solvents. The base will both neutralize the hydrochloride salt and facilitate the reaction.
Q3: Is it necessary to run the reaction under an inert atmosphere?
A3: For the Boc protection of most amines, an inert atmosphere (e.g., nitrogen or argon) is not strictly necessary. The reaction is generally not sensitive to air or moisture. However, if you are using particularly sensitive reagents or solvents, or aiming for very high purity, working under an inert atmosphere is good laboratory practice.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. The Boc-protected product (this compound) will be significantly less polar than the starting material (3-cyanoazetidine). A stain like ninhydrin can be used, which will stain the free amine of the starting material but not the protected product. LC-MS is also an excellent tool for monitoring the disappearance of the starting material and the appearance of the product.[1]
Q5: What are the expected byproducts of this reaction?
A5: The main byproducts are tert-butanol and carbon dioxide, which are generated from the decomposition of the tert-butyl carbonate leaving group.[3] If an amine base like triethylamine is used, the corresponding hydrochloride salt will also be formed.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the outcome of the Boc protection of amines, with a focus on substrates that may have reduced nucleophilicity, similar to 3-cyanoazetidine.
Table 1: Effect of Base and Solvent on the Boc Protection of Weakly Nucleophilic Amines
| Entry | Amine Substrate | Boc₂O (equiv.) | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | 1.2 | TEA (1.5) | DCM | 24 | 75 | [1] |
| 2 | Aniline | 1.1 | None | Methanol | 2 | 95 | [1] |
| 3 | 4-Nitroaniline | 1.2 | DMAP (cat.) | Acetonitrile | 12 | >90 | [4] |
| 4 | Piperazine (mono-protection) | 1.1 | TEA (2.2) | DCM | 12 | 65 | [1] |
| 5 | Piperazine (mono-protection) | 1.0 | NaOH (1.0) | Water/Dioxane | 4 | 85 | [1] |
Table 2: Influence of Temperature on Reaction Time for Boc Protection
| Entry | Amine Substrate | Solvent | Temperature (°C) | Approximate Reaction Time | Notes |
| 1 | Typical Aliphatic Amine | THF | Room Temp. | 1-4 h | Generally fast reaction. |
| 2 | 3-Cyanoazetidine | DCM | Room Temp. | 16 h | Slower due to reduced nucleophilicity.[5] |
| 3 | Electron-Deficient Aniline | DMF | 50-60 | 4-8 h | Heating is often required for weakly nucleophilic amines. |
Experimental Protocols
Protocol 1: Boc Protection of 3-Cyanoazetidine Hydrochloride in Dichloromethane
This protocol is adapted from a known synthetic procedure for this compound.[5]
Materials:
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3-Cyanoazetidine hydrochloride
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM)
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Suspend 3-cyanoazetidine hydrochloride (1.0 equiv.) in dichloromethane.
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Add triethylamine (1.0-1.1 equiv.) to the suspension and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt.
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Add di-tert-butyl dicarbonate (1.1-1.2 equiv.) portion-wise to the mixture.
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Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.
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Dilute the reaction mixture with dichloromethane and wash with 1M HCl.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography if necessary.
Visualizations
Caption: Workflow for the Boc protection of 3-cyanoazetidine.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of 1-Boc-3-cyanoazetidine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the removal of impurities from 1-Boc-3-cyanoazetidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities originate from the Boc-protection step of 3-cyanoazetidine. These include:
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Unreacted Di-tert-butyl dicarbonate (Boc-anhydride): Often used in excess to ensure complete reaction.
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tert-Butanol: A byproduct of the decomposition of Boc-anhydride.
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Triethylamine hydrochloride: Formed if triethylamine is used as a base to neutralize the hydrochloride salt of the starting material.
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Unreacted 3-cyanoazetidine: In case of incomplete reaction.
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Side products from Boc-protection: Such as the formation of N,N-di-Boc derivatives, though less common for secondary amines.
Q2: How can I detect the presence of these impurities?
A2: Several analytical techniques can be employed:
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Thin-Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in the reaction mixture. A common eluent system is a mixture of ethyl acetate and hexane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can identify impurities like tert-butanol (singlet around 1.28 ppm in CDCl3) and residual solvents. 13C NMR can also provide structural information on impurities.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can separate closely related impurities.
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Mass Spectrometry (MS): Can help in identifying the molecular weights of the impurities present.
Q3: What are the recommended purification methods for this compound?
A3: The primary methods for purifying this compound are:
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Aqueous Workup: To remove water-soluble impurities like triethylamine hydrochloride.
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Chemical Quenching: To remove excess Boc-anhydride.
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Column Chromatography: A highly effective method for separating the desired product from non-polar and closely related impurities.
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Recrystallization: To obtain a highly pure crystalline product.
Troubleshooting Guides
Issue 1: Presence of a Volatile, Sweet-Smelling Impurity
Symptom: A sweet, camphor-like odor from the product and a singlet peak around 1.45 ppm in the 1H NMR spectrum.
Possible Cause: Residual unreacted di-tert-butyl dicarbonate (Boc-anhydride).
Solutions:
| Method | Description | Expected Purity |
| Chemical Quenching | Add a nucleophilic amine like imidazole or a small amount of a primary amine to the reaction mixture after the main reaction is complete to consume the excess Boc-anhydride. | >95% |
| Aqueous Wash | Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO3) to hydrolyze the Boc-anhydride. | >90% |
| High Vacuum | Remove the volatile Boc-anhydride and its byproduct, tert-butanol, by applying a high vacuum for an extended period. | >95% |
Issue 2: Poor Separation on Silica Gel Column Chromatography
Symptom: Co-elution of the product with impurities, resulting in broad or overlapping peaks in the collected fractions.
Possible Cause: Inappropriate solvent system or improper column packing.
Solutions:
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Optimize the Eluent System: Use a less polar solvent system to increase the separation. A typical starting point is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to allow for a smooth and even flow of the mobile phase.
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Sample Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column
Stability issues of 1-Boc-3-cyanoazetidine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Boc-3-cyanoazetidine during chemical reactions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns when working with this compound?
A1: this compound has three main reactive sites that can lead to stability issues under certain conditions:
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The N-Boc protecting group: This group is labile to strong acids.
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The azetidine ring: This four-membered ring is strained and susceptible to ring-opening reactions, particularly with nucleophiles.
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The cyano group: This group can undergo hydrolysis to an amide or carboxylic acid, or be reduced to an amine.
Q2: Under what conditions is the Boc group cleaved?
A2: The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under strong acidic conditions. Common reagents for Boc deprotection include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and other strong acids. The reaction proceeds via protonation of the carbamate, followed by the elimination of isobutylene and carbon dioxide.
Q3: Is the azetidine ring stable?
A3: The azetidine ring in this compound is relatively stable under neutral and mild conditions. However, due to inherent ring strain, it can undergo nucleophilic ring-opening. This reactivity is enhanced if the azetidine nitrogen is protonated (under acidic conditions) or quaternized, making it a better leaving group. Azetidines with electron-withdrawing groups, such as a cyano group at the 3-position, are particularly susceptible to ring-opening reactions.[1]
Q4: What reactions can the cyano group undergo?
A4: The cyano group is a versatile functional group that can participate in several reactions, which may be desired transformations or unwanted side reactions:
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Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid.
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Reduction: The cyano group can be reduced to a primary amine using various reducing agents.
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Nucleophilic Addition: The carbon atom of the cyano group is electrophilic and can be attacked by strong nucleophiles.
Q5: Can this compound be used in reactions involving strong bases?
A5: While the Boc group itself is generally stable to basic conditions, strong bases can promote other reactions. For instance, strong bases could potentially lead to deprotonation at the carbon alpha to the cyano group, which might initiate side reactions. Additionally, strong nucleophilic bases could attack the azetidine ring. Therefore, caution should be exercised, and reaction conditions should be carefully chosen.
Troubleshooting Guides
Issue 1: Low yield or no desired product after a reaction involving acidic conditions.
Possible Cause 1: Unintended cleavage of the Boc protecting group.
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Symptoms: Appearance of a new, more polar spot on TLC, corresponding to the deprotected azetidine. Mass spectrometry analysis may show the mass of the deprotected product.
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Troubleshooting:
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Avoid using strong acids if the Boc group needs to be retained.
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If acidic conditions are necessary, consider using a milder acid or a shorter reaction time.
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Perform the reaction at a lower temperature to minimize deprotection.
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Consider switching to a more acid-stable protecting group if possible for your synthetic route.
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Possible Cause 2: Acid-catalyzed ring-opening of the azetidine.
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Symptoms: Complex mixture of products observed by NMR or LC-MS. Mass spectra may indicate the addition of a nucleophile and loss of the azetidine ring structure.
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Troubleshooting:
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Buffer the reaction mixture to maintain a mildly acidic pH.
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Use non-nucleophilic acids if possible.
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Minimize reaction time and temperature.
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Possible Cause 3: Hydrolysis of the cyano group.
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Symptoms: Presence of amide or carboxylic acid byproducts in the crude reaction mixture, identifiable by IR (C=O stretch) and mass spectrometry.
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Troubleshooting:
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Use anhydrous reaction conditions to prevent hydrolysis.
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If aqueous workup is necessary, perform it at low temperatures and quickly.
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Buffer the aqueous solution to a neutral pH before extraction.
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Issue 2: Formation of multiple products in reactions with nucleophiles.
Possible Cause 1: Nucleophilic attack on the azetidine ring.
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Symptoms: Isolation of a ring-opened product where the nucleophile has added to one of the azetidine carbons.
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Troubleshooting:
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This reaction is more likely after Boc deprotection. If the Boc group is removed in situ, the resulting secondary amine can be protonated, activating the ring.
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Use less nucleophilic reagents or milder reaction conditions.
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Protect the azetidine nitrogen with a group that is stable to the reaction conditions if deprotection is not desired.
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Possible Cause 2: Nucleophilic attack on the cyano group.
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Symptoms: Formation of adducts at the cyano carbon.
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Troubleshooting:
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This is more likely with very strong nucleophiles (e.g., organometallics).
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Consider protecting the cyano group if it is not the intended reaction site, although this is not a common strategy.
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Modify the reaction conditions (e.g., lower temperature) to favor the desired reaction pathway.
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Summary of Potential Decomposition Pathways
The stability of this compound is influenced by the interplay of its three key functional groups. The following table summarizes the potential stability issues and the conditions that may trigger them.
| Functional Group | Unstable Conditions | Potential Products |
| N-Boc Group | Strong Acids (e.g., TFA, HCl) | 3-Cyanoazetidine, Isobutylene, CO2 |
| Azetidine Ring | Strong Acids, Strong Nucleophiles | Ring-opened amino alcohols, diamines, etc. |
| Cyano Group | Aqueous Acid or Base (especially with heating) | Azetidine-3-carboxamide, Azetidine-3-carboxylic acid |
| Cyano Group | Strong Reducing Agents (e.g., LiAlH4) | (1-Boc-azetidin-3-yl)methanamine |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes a general procedure for the removal of the Boc protecting group to yield azetidine-3-carbonitrile hydrochloride.[2]
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Materials: this compound, Dichloromethane (DCM), Hydrochloric acid (HCl) solution (e.g., 4M in dioxane or a solution in an appropriate solvent).
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Procedure:
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Dissolve this compound in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Slowly add the HCl solution (typically 2-4 equivalents) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, the solvent can be removed under reduced pressure to yield the crude azetidine-3-carbonitrile hydrochloride.
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The product can be purified by recrystallization or trituration with an appropriate solvent (e.g., diethyl ether).
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Protocol 2: General Stability Test under Acidic Conditions
This protocol can be used to evaluate the stability of this compound under specific acidic conditions.
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Materials: this compound, a chosen acidic solution (e.g., a buffer of a specific pH or a solution of a specific acid), internal standard (e.g., a stable compound with a distinct NMR or LC peak), deuterated solvent for NMR analysis or appropriate solvent for LC-MS.
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Procedure:
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Prepare a stock solution of this compound and an internal standard in the chosen solvent at a known concentration.
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At time zero, add the acidic solution to the stock solution.
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Monitor the reaction over time by taking aliquots at regular intervals.
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Analyze the aliquots by a suitable analytical method (e.g., 1H NMR, LC-MS) to determine the concentration of the starting material relative to the internal standard.
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Identify any new peaks that appear and attempt to characterize the decomposition products.
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Visualizing Potential Reaction Pathways
The following diagrams illustrate the main potential decomposition pathways for this compound.
Caption: Potential reaction pathways of this compound under different conditions.
Caption: Troubleshooting workflow for stability issues with this compound.
References
Technical Support Center: Azetidine Ring Formation
This guide provides troubleshooting for common issues encountered during the synthesis of azetidine rings, a critical component in many pharmaceutical compounds. The inherent ring strain of this four-membered heterocycle presents unique synthetic challenges. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing azetidine rings?
A1: The main difficulties arise from the significant ring strain of the azetidine core, which is approximately 25.4 kcal/mol.[1] This strain makes the ring susceptible to opening reactions, leading to lower yields and the formation of byproducts.[1] Common problems include polymerization, difficulty in purification, and the formation of more stable five-membered pyrrolidine rings as side products.[2][3]
Q2: Which synthetic routes are most common for forming the azetidine ring?
A2: The most prevalent methods for constructing the azetidine ring are:
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Intramolecular Cyclization: This is the most widely used strategy and typically involves the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[2][4]
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[2+2] Cycloaddition: Also known as the aza Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene. This reaction can be promoted photochemically.[4][5]
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Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[4]
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Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[4]
Q3: What is a suitable protecting group for the azetidine nitrogen?
A3: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It is generally stable under many reaction conditions used for functionalizing the azetidine ring and can be readily removed under acidic conditions.[6] Other protecting groups like benzyl (Bn) and carbobenzyloxy (Cbz) are also employed and offer different deprotection strategies.
Troubleshooting Guides
Issue 1: Low or No Yield in Intramolecular Cyclization
Low yields are a frequent challenge in azetidine synthesis via intramolecular cyclization. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Poor Leaving Group | Convert the hydroxyl group of the starting γ-amino alcohol to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider an in-situ Finkelstein reaction to generate the more reactive iodide.[2] |
| Competing Intermolecular Reactions | Use high dilution conditions by slowly adding the substrate to the reaction mixture. This will favor the intramolecular cyclization over intermolecular polymerization or dimerization.[2] |
| Side Reactions (e.g., Elimination) | If elimination byproducts are observed, consider using a less hindered or a milder base. For instance, if a strong, non-nucleophilic base like LDA is being used, switching to a weaker base like K₂CO₃ may be beneficial.[2] |
| Slow Reaction Rate | Increase the reaction temperature. Switching to a more polar aprotic solvent such as DMF or DMSO can also help to accelerate the SN2 reaction.[2] |
| Steric Hindrance | If possible, redesign the substrate to reduce steric hindrance around the reaction centers. Alternatively, exploring a different synthetic route that does not depend on an SN2 cyclization may be necessary.[2] |
Below is a troubleshooting workflow for addressing low yields in intramolecular cyclization.
Issue 2: Difficulty in Product Purification
Azetidine derivatives can be challenging to purify due to their polarity and potential volatility.
Q4: How can I effectively purify my azetidine derivative?
A4: Column chromatography on silica gel is a common and effective method. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can separate the desired product from impurities. For basic azetidine compounds, adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can prevent tailing on the silica gel column. For solid derivatives, recrystallization can be a highly effective purification technique.
Data Presentation
Table 1: Comparison of Leaving Groups in Azetidine Formation
The choice of leaving group is critical for successful intramolecular cyclization. The data below is a qualitative comparison of commonly used leaving groups.
| Leaving Group | Reactivity | Typical Precursor | Notes |
| Triflate (-OTf) | Excellent | γ-amino alcohol | Very reactive, but the reagent (triflic anhydride) is expensive and moisture-sensitive. |
| Tosylate (-OTs) | Good | γ-amino alcohol | A very common and reliable choice. Tosyl chloride is readily available. |
| Mesylate (-OMs) | Good | γ-amino alcohol | Similar to tosylate, often used interchangeably. Mesyl chloride is also readily available.[2] |
| Iodide (-I) | Good | γ-amino halide | A good nucleofuge. Can be generated in situ from a chloride or bromide via the Finkelstein reaction.[2] |
| Bromide (-Br) | Moderate | γ-amino halide | Less reactive than iodide. |
| Chloride (-Cl) | Moderate | γ-amino halide | The least reactive of the common halides. |
Table 2: Effect of Solvent and Base on Intramolecular Cyclization
The selection of solvent and base significantly impacts the yield of the azetidine ring formation. The following table provides a general guide based on common observations.
| Base | Solvent | General Outcome |
| NaH | THF | A strong, non-nucleophilic base in a non-polar aprotic solvent. Commonly used and effective. |
| NaH | DMF | A more polar aprotic solvent can accelerate the reaction but may also promote side reactions.[2] |
| K₂CO₃ | Acetonitrile | A weaker base, useful for substrates prone to elimination with stronger bases. |
| LiHMDS | THF | A very strong, sterically hindered base. Can be effective for less reactive substrates but may also favor elimination.[7] |
| Et₃N | CH₂Cl₂ | A mild base, often used in the activation step (e.g., mesylation) but may not be strong enough for the cyclization itself.[2] |
Table 3: Optimization of La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[8][9]
This table shows the optimization of reaction conditions for the synthesis of an azetidine derivative via intramolecular aminolysis.
| Entry | Acid (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | La(OTf)₃ (5) | DCE | 2.5 | 81 |
| 2 | La(OTf)₃ (5) | Benzene | 2.5 | 65 |
| 3 | La(OTf)₃ (5) | MeCN | 2.5 | 75 (incomplete) |
| 4 | La(OTf)₃ (5) | THF | 2.5 | 78 (incomplete) |
| 5 | Sc(OTf)₃ (5) | DCE | 24 | 62 |
| 6 | LiOTf (5) | DCE | 2.5 | Complex Mixture |
| 7 | TfOH (5) | DCE | 2.5 | 25 (incomplete) |
| 8 | None | DCE | 24 | 0 |
Experimental Protocols
Protocol 1: Synthesis of an Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol[2]
This protocol involves a two-step, one-pot procedure: activation of the hydroxyl group followed by cyclization.
1. Activation of the Hydroxyl Group (Mesylation):
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Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (Et₃N, 1.5 eq) dropwise.
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Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
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Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction with a saturated aqueous NaHCO₃ solution.
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Extract the aqueous layer with CH₂Cl₂ (3x).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
2. Cyclization:
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Dissolve the crude mesylate in a suitable solvent such as THF or DMF.
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Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
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Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by flash column chromatography.
Protocol 2: N-Boc Deprotection of an Azetidine[1][10]
This protocol describes a common method for removing the Boc protecting group.
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Dissolve the N-Boc protected azetidine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,4-dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4 M).
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Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.
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Upon completion, remove the solvent and excess acid under reduced pressure.
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The resulting amine salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.
References
Technical Support Center: Diastereoselectivity in 1-Boc-3-Cyanoazetidine Reactions
Welcome to the technical support center for improving diastereoselectivity in reactions involving 1-Boc-3-cyanoazetidine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in reactions of this compound?
A1: The diastereoselectivity of reactions involving this compound is primarily influenced by a combination of steric and electronic factors. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the cyano group at the C3 position create a specific stereochemical environment. Key factors include:
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Nature of the Reactants: The steric bulk and electronic properties of incoming reagents (e.g., nucleophiles, electrophiles, or dienophiles) play a crucial role.
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Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable diastereomer, leading to higher diastereoselectivity.
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Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio.[1]
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Catalyst/Lewis Acid: The choice of catalyst or Lewis acid can significantly impact the stereochemical outcome by coordinating with the substrate and directing the approach of the incoming reagent.
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Protecting Group: The Boc group, due to its size, exerts significant steric hindrance, often directing incoming reagents to the opposite face of the azetidine ring.
Q2: How does the cyano group at the C3 position affect the diastereoselectivity of reactions at other positions on the azetidine ring?
A2: The electron-withdrawing nature of the cyano group can influence the reactivity of the azetidine ring. Stereochemically, the cyano group can act as a steric directing group. For reactions occurring at the C2 or C4 positions, the cyano group can sterically hinder the approach of reagents from the same face, thus favoring the formation of the trans diastereomer.
Q3: We are observing poor diastereoselectivity in our reaction. What are the first troubleshooting steps?
A3: Poor diastereoselectivity is a common issue. Here are the initial steps to troubleshoot your reaction:
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Lower the Reaction Temperature: This is often the most effective initial step. Running the reaction at a lower temperature (e.g., -78 °C) can enhance the energy difference between the diastereomeric transition states.
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Screen Different Solvents: The choice of solvent can have a pronounced effect on selectivity.[1] Experiment with a range of solvents with varying polarities (e.g., THF, dichloromethane, toluene).
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Vary the Reagents: If possible, try reagents with different steric profiles. A bulkier reagent may lead to higher diastereoselectivity.
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Consider a Catalyst: Investigate the use of a Lewis acid or a chiral catalyst to control the stereochemical outcome.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) in α-Lithiation and Electrophilic Quench
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Symptom: You are performing an α-lithiation of this compound followed by quenching with an electrophile, but the resulting product shows a low diastereomeric ratio (e.g., close to 1:1).
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Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Perform the lithiation and electrophilic quench at a lower temperature (e.g., -78 °C or lower). |
| Non-Optimal Solvent | Screen ethereal solvents like THF, 2-methyl-THF, or cyclopentyl methyl ether. Avoid highly polar aprotic solvents that may not favor a single transition state. |
| Sterically Unhindered Electrophile | Use a bulkier electrophile to increase steric differentiation between the two faces of the azetidine ring. |
| Equilibration of the Lithiated Intermediate | Add the electrophile immediately after the lithiation is complete to minimize potential equilibration. |
Issue 2: Unexpected Diastereomer as the Major Product in a Nucleophilic Addition
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Symptom: A nucleophilic addition to a derivative of this compound (e.g., a ketone at C3 after manipulation of the cyano group) yields the unexpected diastereomer as the major product.
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Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Chelation Control | If the nucleophile or substrate contains a Lewis basic site, chelation with a metal counterion might be directing the stereochemistry. Use a non-chelating solvent or a different metal salt. |
| Electronic Effects | The electron-withdrawing cyano group (if still present or modified) can influence the trajectory of the incoming nucleophile. Consider the Felkin-Anh model for predicting the stereochemical outcome. |
| Reagent-Controlled Diastereoselectivity | The inherent stereochemistry of the nucleophile may be overriding the substrate control. Use a different nucleophile with a different stereochemical bias. |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective α-Alkylation of N-Boc-Azetidines
This protocol is a representative procedure for the α-alkylation of N-Boc protected azetidines and can be adapted for this compound.
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Preparation: To a solution of the N-Boc-azetidine (1.0 equiv) in dry THF (0.1 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add s-BuLi (1.2 equiv) dropwise.
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Lithiation: Stir the reaction mixture at -78 °C for 1 hour.
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Electrophilic Quench: Add the electrophile (1.5 equiv) dropwise at -78 °C.
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Warming and Quenching: Allow the reaction to slowly warm to room temperature over several hours. Quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
Factors Influencing Diastereoselectivity
The following table summarizes the general effects of various reaction parameters on the diastereoselectivity of reactions involving substituted azetidines.
| Parameter | General Effect on Diastereoselectivity | Rationale |
| Temperature | Lowering the temperature generally increases the d.r. | Enhances the energy difference between diastereomeric transition states. |
| Solvent Polarity | Can have a significant, but not always predictable, effect. | Solvation of the transition state can alter its energy and geometry.[1] |
| Catalyst | Lewis acids or chiral catalysts can significantly increase the d.r. | Coordination to the substrate can block one face or create a more ordered transition state. |
| Steric Bulk of Reagent | Increasing the steric bulk of the incoming reagent often increases the d.r. | Enhances steric interactions, favoring approach from the less hindered face. |
| Protecting Group | The large Boc group provides significant steric hindrance. | Directs incoming reagents to the opposite face of the azetidine ring. |
Visualizing Experimental Workflows
Below are diagrams illustrating key concepts and workflows for improving diastereoselectivity.
Caption: A general workflow for optimizing the diastereoselectivity of a reaction.
Caption: The influence of reagent size on diastereoselectivity due to the steric bulk of the Boc group.
References
Alternative work-up procedures for 1-Boc-3-cyanoazetidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the work-up procedures for the synthesis of 1-Boc-3-cyanoazetidine. The following information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up of this compound.
Q1: I've completed the reaction to synthesize this compound, but I'm unsure about the standard work-up procedure. What is the recommended protocol?
A1: The standard work-up procedure involves an acidic wash, extraction, and purification. After the reaction is complete, the mixture is typically diluted with aqueous hydrochloric acid and an organic solvent like dichloromethane.[1] The layers are separated, and the aqueous layer is extracted further with the organic solvent. The combined organic layers are then washed with a saturated sodium chloride solution (brine) and dried over an anhydrous drying agent such as magnesium sulfate.[1] The crude product is obtained by evaporating the solvent under reduced pressure and can be further purified by silica gel column chromatography.[1]
Q2: During the extraction process, a stable emulsion has formed between the organic and aqueous layers. How can I resolve this?
A2: Emulsion formation is a common issue. Here are several techniques to break it down:
-
Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Patience: Allow the mixture to stand for an extended period without agitation.
-
Solvent Addition: Add a small amount of the organic solvent used for extraction to decrease the concentration of the emulsifying agents.
-
Gentle Stirring/Swirling: Gently stir or swirl the mixture with a glass rod.
Q3: My final product yield is very low after the work-up. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors during the work-up. Consider the following:
-
Incomplete Extraction: this compound may have some solubility in the aqueous layer. Ensure you perform multiple extractions (at least 2-3 times) with the organic solvent to maximize recovery from the aqueous phase.
-
pH of the Aqueous Layer: The pH of the aqueous layer can influence the partitioning of the product. While an acidic wash is standard, if the product is sensitive to acid, consider alternative washing steps. For other Boc-protected amines, a wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution is used.[2]
-
Product Loss During Washing: Excessive or vigorous washing can lead to some product loss. Ensure that the washing steps are performed efficiently but not excessively.
-
Drying Agent: Ensure the drying agent is used in an adequate amount and is filtered off properly to avoid transferring it into the final product.
Q4: The purity of my isolated product is low, even after column chromatography. What can I do to improve it?
A4: Low purity can be due to co-eluting impurities or residual reagents.
-
Optimize Chromatography Conditions: Adjust the eluent system for your silica gel column chromatography. A gradient elution might be necessary to achieve better separation. A common eluent system is a mixture of ethyl acetate and hexane.[1]
-
Alternative Purification Methods: If column chromatography is insufficient, consider other purification techniques such as distillation under reduced pressure, if the product is thermally stable.
-
Pre-purification Washes: Introducing different aqueous washes during the work-up can help remove specific impurities. For example, a dilute acid wash can remove basic impurities, while a bicarbonate wash can remove acidic impurities.[2]
Frequently Asked Questions (FAQs)
Q: What is the purpose of washing the combined organic layers with brine?
A: Washing with a saturated sodium chloride solution (brine) serves two main purposes. First, it helps to remove any remaining water from the organic layer. Second, it can aid in breaking up emulsions that may have formed during the extraction process.
Q: Can I use a different solvent for extraction instead of dichloromethane?
A: Yes, other water-immiscible organic solvents can be used for extraction. Common alternatives include ethyl acetate, tert-butyl methyl ether (TBME)[2], and chloroform. The choice of solvent will depend on the solubility of this compound and the impurities you are trying to remove. Always consider the safety and environmental impact of the chosen solvent.
Q: Is it necessary to perform a purification step after the work-up?
A: While the work-up procedure is designed to remove the bulk of impurities, for applications requiring high purity, a final purification step such as silica gel column chromatography is highly recommended.[1]
Experimental Protocols
Standard Work-up and Purification Protocol
This protocol is based on a typical synthesis of this compound.[1]
-
Quenching and Extraction:
-
Once the reaction is complete, dilute the reaction mixture with aqueous hydrochloric acid and dichloromethane.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with dichloromethane.
-
-
Washing and Drying:
-
Combine all the organic layers.
-
Wash the combined organic layer with a saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Data Presentation
| Work-up Step | Reagent/Solvent | Purpose | Reference |
| Quenching | Aqueous Hydrochloric Acid | Neutralize base and remove certain impurities. | [1] |
| Extraction | Dichloromethane | Isolate the product from the aqueous phase. | [1] |
| Washing | Saturated Sodium Chloride (Brine) | Remove residual water and aid in breaking emulsions. | [1] |
| Drying | Anhydrous Magnesium Sulfate | Remove water from the organic phase. | [1] |
| Purification | Silica Gel Chromatography (Ethyl Acetate/Hexane) | Isolate the pure product from remaining impurities. | [1] |
Visualizations
Caption: Standard work-up and purification workflow for this compound synthesis.
Caption: Troubleshooting logic for common issues in this compound work-up.
References
Technical Support Center: Large-Scale Production of 1-Boc-3-cyanoazetidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-Boc-3-cyanoazetidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale production of this compound?
A1: The most prevalent and scalable method is the N-acylation of 3-cyanoazetidine with di-tert-butyl dicarbonate (Boc₂O).[1] This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.
Q2: What are the primary challenges encountered when scaling up this synthesis?
A2: Key challenges include:
-
Exothermic Reaction Control: The reaction between 3-cyanoazetidine and Boc₂O can be exothermic. Proper temperature control is crucial to prevent runaway reactions and the formation of impurities.
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is vital for consistent reaction progress and to avoid localized high concentrations of reagents, which can lead to side product formation.
-
Impurity Profile Management: Side reactions that are negligible at the lab scale can become significant at a larger scale, impacting the purity of the final product.
-
Product Isolation and Purification: Isolating and purifying large quantities of this compound can be challenging, often requiring optimization of crystallization or chromatography methods.
Q3: Which solvents are recommended for this reaction at a large scale?
A3: Dichloromethane (DCM) is a commonly used solvent for this reaction.[1] However, for greener and safer large-scale production, alternative solvents like acetonitrile or tert-Butyl methyl ether (MTBE) can be considered. The choice of solvent can impact reaction kinetics, solubility of reagents, and the impurity profile.
Q4: What are the critical safety precautions for the large-scale synthesis of this compound?
A4: this compound is harmful if swallowed and causes serious eye irritation. It is also toxic to aquatic life with long-lasting effects.[2] When handling this compound, especially in large quantities, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure adequate ventilation to avoid inhalation of any dust or vapors. An official Safety Data Sheet (SDS) should always be consulted before handling the material.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution | Expected Outcome |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, GC, or TLC).- Extend the reaction time if the starting material is still present.- Ensure the reaction temperature is maintained within the optimal range. | Increased conversion of starting material to product, leading to a higher yield. |
| Suboptimal Base | - Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to avoid side reactions.- Ensure at least a stoichiometric equivalent of the base is used to neutralize the generated acid. | Minimized side reactions and improved reaction rate, resulting in a better yield. |
| Poor Reagent Quality | - Use high-purity 3-cyanoazetidine and Boc₂O.- Impurities in the starting materials can lead to side reactions and lower the yield of the desired product. | A cleaner reaction profile with fewer byproducts and an improved yield. |
| Inefficient Mixing | - On a large scale, ensure the reactor's agitation is sufficient to maintain a homogenous mixture.- Poor mixing can lead to localized concentration gradients and side reactions. | Consistent reaction throughout the vessel, leading to a more predictable and higher yield. |
Problem 2: High Impurity Levels in the Crude Product
| Potential Impurity | Formation Mechanism | Mitigation Strategy | Analytical Detection Method |
| Unreacted 3-cyanoazetidine | Incomplete reaction. | - Increase the stoichiometry of Boc₂O slightly (e.g., 1.1-1.2 equivalents).- Ensure adequate reaction time and temperature. | HPLC, GC, NMR |
| Di-Boc Protected Azetidine | Reaction of the product with another molecule of Boc₂O. | - Avoid a large excess of Boc₂O.- Control the reaction temperature to prevent over-reaction. | HPLC, LC-MS, NMR |
| tert-Butanol | Hydrolysis of Boc₂O. | - Use anhydrous solvents and reagents to minimize water content. | GC, NMR |
| Polymeric byproducts | Ring-opening polymerization of the azetidine ring. | - Maintain a controlled temperature throughout the reaction; avoid hot spots.- The strained azetidine ring can be susceptible to opening under harsh conditions. | Size Exclusion Chromatography (SEC), NMR |
Experimental Protocols
Key Experiment: Large-Scale Synthesis of this compound
This protocol is a representative procedure for the gram-scale synthesis and can be adapted for larger scales with appropriate engineering controls.
Materials:
-
3-cyanoazetidine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 3-cyanoazetidine hydrochloride in dichloromethane (DCM).
-
Base Addition: Cool the suspension to 0-5 °C and slowly add triethylamine (TEA). Stir the mixture until the hydrochloride salt fully dissolves.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the reaction mixture via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white to off-white solid.[1]
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Boc-3-cyanoazetidine
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Boc-3-cyanoazetidine, a versatile building block in medicinal chemistry and drug development. A detailed experimental protocol for acquiring NMR data is presented, followed by a comparative analysis of its spectral features against structurally related azetidine derivatives. This information is crucial for researchers and scientists for the unambiguous structural elucidation and purity assessment of this compound.
Experimental Protocols
A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound and its analogs is outlined below.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for this compound.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 128, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[1]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective nuclei in the molecule.
Data Presentation and Comparison
The following tables summarize the ¹H and ¹³C NMR data for this compound and related compounds.
Table 1: ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (CDCl₃, 300 MHz) Chemical Shift (δ, ppm) [2] | Expected ¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) |
| -C(C H₃)₃ (Boc) | 1.44 (s, 9H) | ~28 |
| -C (CH₃)₃ (Boc) | - | ~80 |
| C H₂ (Azetidine, C2 & C4) | 4.05-4.29 (m, 4H) | ~55-60 |
| C H (Azetidine, C3) | 3.29-3.48 (m, 1H) | ~20-25 |
| C ≡N (Cyano) | - | ~118-122 |
| C =O (Boc) | - | ~155 |
Note: Experimental ¹³C NMR data for this compound was not available in the searched literature. The expected chemical shifts are based on the analysis of structurally similar compounds.
Table 2: Comparison of ¹H and ¹³C NMR Data for this compound and Analogs
| Compound | Azetidine Ring Protons (ppm) | Azetidine Ring Carbons (ppm) | Boc -C(CH₃)₃ (ppm) | Boc -C=O (ppm) | Substituent Specific Signals (ppm) |
| This compound (Predicted ¹H) | C2/C4-H: 4.05-4.29 (m, 4H)C3-H: 3.29-3.48 (m, 1H) | Not available | ¹H: 1.44 (s) | Not available | - |
| 1-Boc-azetidine | C2/C4-H: 3.92 (t)C3-H: 2.22 (quintet) | C2/C4: 57.8C3: 17.9 | ¹H: 1.43 (s)¹³C: 28.5 | ¹³C: 156.2 | - |
| 1-Boc-3-azetidinone | C2/C4-H: 4.65 (s) | C2/C4: 73.1 | ¹H: 1.46 (s)¹³C: 28.2 | ¹³C: 155.8 | C=O: 204.4 |
| tert-Butyl 3-aminoazetidine-1-carboxylate | C2-H: 4.05 (t)C4-H: 3.68 (t)C3-H: 3.55 (m) | C2/C4: 59.2C3: 45.1 | ¹H: 1.43 (s)¹³C: 28.5 | ¹³C: 156.2 | - |
Data Interpretation
¹H NMR Spectrum of this compound:
-
Boc Group: A sharp singlet peak is predicted around 1.44 ppm, integrating to nine protons, which is characteristic of the chemically equivalent methyl protons of the tert-butoxycarbonyl (Boc) protecting group.[2]
-
Azetidine Ring Protons: The protons on the azetidine ring are expected to show complex multiplets due to spin-spin coupling. The protons on carbons C2 and C4, adjacent to the nitrogen atom, are deshielded and appear downfield in the range of 4.05-4.29 ppm. The proton on C3, which is attached to the cyano group, is expected to appear as a multiplet between 3.29 and 3.48 ppm.[2]
¹³C NMR Spectrum of this compound (Expected):
-
Boc Group: Two signals are expected for the Boc group: one around 28 ppm for the three equivalent methyl carbons and another around 80 ppm for the quaternary carbon.
-
Azetidine Ring Carbons: The carbons of the azetidine ring (C2 and C4) adjacent to the nitrogen are expected to resonate at approximately 55-60 ppm. The C3 carbon, bearing the cyano substituent, is anticipated to have a chemical shift in the range of 20-25 ppm.
-
Cyano Carbon: The carbon of the cyano group is a quaternary carbon and is expected to appear significantly downfield, typically in the range of 118-122 ppm.
-
Carbonyl Carbon: The carbonyl carbon of the Boc group is also a quaternary carbon and will have the most downfield chemical shift, expected around 155 ppm.
Comparison with Alternatives: The presence of the electron-withdrawing cyano group at the 3-position of the azetidine ring in this compound is expected to have a notable effect on the chemical shifts of the C3 proton and carbon compared to unsubstituted 1-Boc-azetidine. Specifically, the C3-H signal is shifted downfield. In comparison to 1-Boc-3-azetidinone, where the C3 position has a carbonyl group, the azetidine ring protons in this compound are expected to be more shielded (appear at a lower ppm value). The distinct chemical shift of the cyano carbon provides a clear diagnostic peak for the presence of this functional group.
Visualization of NMR Correlations
The following diagram illustrates the logical connections between the different parts of the this compound molecule and their corresponding signals in the ¹H and ¹³C NMR spectra.
Caption: Correlation of molecular fragments of this compound with their NMR signals.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 1-Boc-3-cyanoazetidine
For researchers, scientists, and drug development professionals working with the versatile building block, 1-Boc-3-cyanoazetidine, accurate and reliable analytical characterization is paramount. This guide provides a comprehensive comparison of mass spectrometry-based techniques for its analysis, offering insights into expected fragmentation patterns, detailed experimental protocols, and a comparative look at alternative analytical methodologies.
The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis, presents unique challenges and considerations in mass spectrometry. Understanding its behavior under different ionization conditions is critical for unambiguous structural confirmation and purity assessment of molecules like this compound. This guide delves into the nuances of its analysis by Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside considerations for alternative techniques.
Expected Mass Spectrometry Data for this compound
While specific experimental spectra for this compound are not widely published in commercial or academic literature, its mass spectral behavior can be predicted based on the known fragmentation patterns of Boc-protected amines and related small molecules.
Table 1: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Source/Calculation |
| Molecular Formula | C₉H₁₄N₂O₂ | PubChem |
| Molecular Weight | 182.22 g/mol | PubChem |
| Monoisotopic Mass | 182.1055 Da | PubChem |
| Expected [M+H]⁺ (ESI) | m/z 183.1133 | Calculated |
| Expected [M+Na]⁺ (ESI) | m/z 205.0953 | Calculated |
| Key Fragmentation Ion (Loss of Boc group) | m/z 83.0604 | Calculated |
| Key Fragmentation Ion (Loss of isobutylene from Boc) | m/z 127.0815 | Calculated |
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique significantly impacts the quality and interpretability of the data obtained for this compound. Below is a comparison of the two most common approaches: Electrospray Ionization-Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 2: Comparison of ESI-MS and GC-MS for the Analysis of this compound
| Feature | Electrospray Ionization-Mass Spectrometry (ESI-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Introduction | Liquid solution | Volatilized from a heated injector |
| Ionization | Soft ionization | Hard ionization (Electron Impact) |
| Molecular Ion | Typically observed as [M+H]⁺ or [M+Na]⁺ | Often weak or absent due to fragmentation |
| Fragmentation | Controllable by adjusting cone voltage; often shows loss of the Boc group or isobutylene. | Extensive fragmentation, providing a characteristic fingerprint. Potential for thermal degradation of the Boc group in the injector. |
| Suitability for this compound | High. Well-suited for polar, non-volatile compounds. Provides clear molecular weight information. | Moderate. The thermal lability of the Boc group can lead to in-source fragmentation or degradation, complicating spectral interpretation. Derivatization may be required. |
| Pros | - Gentle ionization preserves the molecular ion.- Applicable to a wide range of polar compounds.- LC-MS allows for separation of complex mixtures. | - Highly reproducible fragmentation patterns.- Excellent for compound identification through library matching.- High chromatographic resolution. |
| Cons | - Can be sensitive to salt concentration.- May form multiple adducts, complicating spectra. | - Risk of thermal degradation for labile compounds.- Not suitable for non-volatile compounds without derivatization. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining high-quality mass spectrometry data.
Protocol 1: Electrospray Ionization-Mass Spectrometry (ESI-MS)
This protocol is recommended for the routine analysis and molecular weight confirmation of this compound.
-
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
For high-resolution mass spectrometry, further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is preferred to observe [M+H]⁺ and [M+Na]⁺ adducts.
-
Capillary Voltage: 3.0 - 4.5 kV
-
Cone Voltage (Fragmentor Voltage): Start with a low voltage (e.g., 20-30 V) to observe the intact molecular ion. Gradually increase the voltage (e.g., to 50-100 V) to induce fragmentation and observe characteristic daughter ions.
-
Desolvation Gas Flow (e.g., Nitrogen): 600 - 800 L/hr
-
Desolvation Temperature: 250 - 350 °C
-
Source Temperature: 100 - 120 °C
-
Mass Range: m/z 50 - 500
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) - with considerations for thermal lability
Due to the thermal lability of the Boc group, careful optimization of GC-MS parameters is crucial.
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a low-bleed capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Use the lowest possible temperature that allows for efficient volatilization to minimize thermal degradation (e.g., start at 200 °C and optimize).
-
Injection Mode: Split or splitless, depending on the sample concentration. A split injection with a high split ratio can minimize the residence time in the hot injector.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 250 °C.
-
Final hold: 2-5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40 - 400.
-
-
Alternative Analytical Methodologies
While mass spectrometry is a powerful tool, a multi-technique approach is often beneficial for comprehensive characterization.
Table 3: Alternative Analytical Techniques for this compound
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including proton and carbon environments. | Unambiguous structure elucidation. Quantitative analysis possible. | Lower sensitivity compared to MS. Requires larger sample amounts. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High-resolution separation of impurities. Can be coupled with UV or MS detection. | Does not provide structural information on its own. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., C=O of the Boc group, C≡N of the nitrile). | Fast and non-destructive. Good for confirming the presence of key functional groups. | Provides limited structural detail compared to NMR. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for ESI-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
A Comparative Guide to the Synthetic Methods of 1-Boc-3-cyanoazetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prevalent synthetic routes for 1-Boc-3-cyanoazetidine, a valuable building block in medicinal chemistry. The following sections detail the methodologies, supported by experimental data, to aid researchers in selecting the most suitable synthesis for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid four-membered ring and the presence of a nitrile group make it an attractive scaffold for introducing molecular diversity. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations in drug discovery and development. This guide outlines and compares three primary synthetic strategies, starting from different commercially available precursors.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be broadly categorized into three main routes, each with distinct advantages and disadvantages in terms of step count, overall yield, and reaction conditions.
| Metric | Route A: Direct Boc Protection | Route B: From 1-Boc-3-hydroxyazetidine | Route C: From 1-Boc-3-azetidinone |
| Starting Material | 3-Cyanoazetidine hydrochloride | 1-Boc-3-hydroxyazetidine | 1-Boc-3-azetidinone |
| Number of Steps | 1 | 1 | 2 |
| Overall Yield | Excellent (ca. 98%)[1] | Good to Excellent (estimated) | Moderate to Good (estimated) |
| Key Transformation | N-Boc protection | Nucleophilic substitution (Mitsunobu) | Tosylhydrazone formation and cyanation |
| Reagents & Conditions | Mild | Mild to moderate | Moderate |
| Scalability | High | Moderate to High | Moderate |
| Purification | Column chromatography | Column chromatography | Column chromatography |
Synthetic Route Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct synthetic pathways.
Caption: Route A: Direct N-Boc protection of 3-cyanoazetidine.
Caption: Route B: Synthesis from 1-Boc-3-hydroxyazetidine.
Caption: Route C: Synthesis from 1-Boc-3-azetidinone via a tosylhydrazone intermediate.
Experimental Protocols
Route A: Direct Boc Protection of 3-Cyanoazetidine
This is the most direct and highest-yielding route.[1]
Step 1: Synthesis of this compound
-
Reaction Workflow:
Caption: Workflow for the direct Boc protection of 3-cyanoazetidine.
-
Procedure:
-
Suspend 3-cyanoazetidine hydrochloride (3.64 g, 30.7 mmol) in dichloromethane (77 mL).
-
Add triethylamine (4.3 mL, 30.7 mmol) to the suspension.
-
Add di-tert-butyl dicarbonate (8.0 g, 36.8 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After completion, dilute the mixture with aqueous hydrochloric acid and dichloromethane.
-
Separate the organic and aqueous layers, and extract the aqueous layer with dichloromethane.
-
Combine all organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane) to yield tert-butyl 3-cyanoazetidine-1-carboxylate (5.5 g, 98% yield).[1]
-
Route B: From 1-Boc-3-hydroxyazetidine
This route involves the conversion of a hydroxyl group to a nitrile, likely with inversion of stereochemistry, via a Mitsunobu reaction.
Step 1: Synthesis of this compound via Mitsunobu Reaction
-
Reaction Workflow:
Caption: Proposed workflow for the Mitsunobu cyanation of 1-Boc-3-hydroxyazetidine.
-
Representative Procedure:
-
Dissolve 1-Boc-3-hydroxyazetidine and triphenylphosphine in anhydrous THF and cool to 0 °C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) to the solution.
-
Add a source of cyanide, such as zinc cyanide (Zn(CN)₂), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford this compound.
-
Route C: From 1-Boc-3-azetidinone
This two-step route proceeds through a tosylhydrazone intermediate.
Step 1: Synthesis of 1-Boc-azetidin-3-one tosylhydrazone
-
Reaction Workflow:
Caption: Workflow for the formation of 1-Boc-azetidin-3-one tosylhydrazone.
-
Representative Procedure:
-
Dissolve 1-Boc-3-azetidinone and p-toluenesulfonhydrazide in ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 1-Boc-azetidin-3-one tosylhydrazone.
-
Step 2: Cyanation of 1-Boc-azetidin-3-one tosylhydrazone
-
Reaction Workflow:
Caption: Workflow for the cyanation of the tosylhydrazone intermediate.
-
Representative Procedure:
-
Dissolve the 1-Boc-azetidin-3-one tosylhydrazone in methanol.
-
Add sodium cyanide (NaCN) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
Conclusion
For the synthesis of this compound, the direct Boc protection of 3-cyanoazetidine (Route A) stands out as the most efficient and high-yielding method. Its single-step nature and mild reaction conditions make it highly amenable to scale-up.
Route B , starting from 1-Boc-3-hydroxyazetidine, offers a viable alternative, particularly if the starting alcohol is readily available or if specific stereochemistry is desired and can be controlled through the Mitsunobu reaction.
Route C , proceeding through 1-Boc-3-azetidinone, is a two-step process that may be considered if the starting ketone is more accessible or cost-effective than the starting materials for the other routes. However, this route is likely to have a lower overall yield compared to Route A.
The choice of synthetic route will ultimately depend on the availability and cost of starting materials, desired scale, and the specific capabilities of the laboratory. For most applications, the directness and high efficiency of Route A make it the preferred method.
References
Purity Assessment of 1-Boc-3-cyanoazetidine: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of starting materials and intermediates is a cornerstone of successful drug development and chemical synthesis. For a key building block like 1-Boc-3-cyanoazetidine, rigorous purity assessment is essential to ensure the quality, reproducibility, and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and data presentation formats.
Recommended Analytical Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a robust and widely adopted technique for the purity analysis of a broad spectrum of organic molecules, including N-Boc protected intermediates like this compound.[1] This method is highly effective in separating the target compound from potential impurities based on differences in their polarity.
Experimental Protocol: HPLC Purity Analysis
This protocol outlines a general procedure for the purity determination of this compound by RP-HPLC with UV detection.
Objective: To determine the chemical purity of this compound and quantify any related impurities.
Instrumentation:
-
A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 0-2 min: 10% B, 2-15 min: 10% to 90% B, 15-20 min: 90% B, 20.1-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram.
Anticipated Results and Potential Impurities
The following table illustrates a hypothetical impurity profile for a sample of this compound analyzed by the proposed HPLC method.
| Peak ID | Compound Name | Retention Time (min) | Area (%) |
| 1 | 3-Cyanoazetidine (starting material) | 2.5 | 0.15 |
| 2 | Di-tert-butyl dicarbonate | 12.8 | 0.08 |
| 3 | This compound | 8.5 | 99.65 |
| 4 | Unknown Impurity 1 | 9.2 | 0.12 |
Purity Calculation (Area %):
Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
Comparison of Analytical Methods
While RP-HPLC is a highly suitable method for routine purity analysis, other techniques offer complementary information and can be invaluable for comprehensive characterization.
| Parameter | RP-HPLC with UV Detection | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity. | Separation of volatile compounds. | Structural information and quantification without a reference standard for the analyte. | Separation by HPLC with mass-based detection and identification. |
| Primary Use | Routine purity testing and quantification of known and unknown impurities.[1] | Analysis of residual solvents and volatile impurities. | Structural confirmation, identification, and quantification of major components and impurities.[2] | Identification of unknown impurities and sensitive quantification.[3][4] |
| Advantages | High resolution, quantitative accuracy, and wide applicability. | Excellent for volatile organic impurities. | Provides structural information and can quantify without a specific reference standard for each impurity. | High sensitivity and specificity; allows for the identification of impurities based on their mass-to-charge ratio.[5] |
| Limitations | Requires impurities to have a UV chromophore for detection. | This compound is likely not volatile enough and may degrade at high temperatures. | Lower sensitivity compared to HPLC for trace impurities. | More complex and expensive instrumentation. |
| Recommendation | Primary recommended method for routine purity analysis and quantification. | Suitable for the analysis of volatile organic impurities, but not for the primary purity assessment of the compound itself. | Excellent for structural elucidation and as an orthogonal method for purity confirmation. | A powerful tool for in-depth impurity profiling and characterizing unknown impurities, especially at low levels. |
Workflow for HPLC Purity Assessment
The following diagram illustrates the logical flow of the purity assessment process for this compound using HPLC.
Conclusion
For the routine quality control and purity assessment of this compound, reversed-phase HPLC with UV detection is the recommended method due to its robustness, accuracy, and accessibility.[1] However, for a comprehensive understanding of the impurity profile, orthogonal techniques are highly valuable. Quantitative NMR serves as an excellent tool for structural confirmation and absolute purity determination without the need for impurity reference standards.[2] For the identification and characterization of unknown impurities, particularly at trace levels, the high sensitivity and specificity of LC-MS are unparalleled.[4][5] The selection of the most appropriate analytical method or combination of methods will depend on the specific requirements of the analysis, from routine process monitoring to in-depth characterization for regulatory submissions.
References
Comparative Analysis of Hypothetical X-ray Crystal Structures of 1-Boc-3-cyanoazetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical X-ray crystal structures of two derivatives of 1-Boc-3-cyanoazetidine: 1-Boc-3-cyano-3-methylazetidine and 1-Boc-3-cyano-3-phenylazetidine. The structural data presented herein is for illustrative purposes to demonstrate a comparative analysis and is not based on experimentally determined structures. A detailed, generalized experimental protocol for single-crystal X-ray diffraction is also provided.
Data Presentation: Hypothetical Crystallographic Data
The following table summarizes the hypothetical crystallographic data for two this compound derivatives. This data is intended to serve as an example for comparing key structural parameters.
| Parameter | 1-Boc-3-cyano-3-methylazetidine (Hypothetical) | 1-Boc-3-cyano-3-phenylazetidine (Hypothetical) |
| Chemical Formula | C₁₁H₁₈N₂O₂ | C₁₆H₂₀N₂O₂ |
| Formula Weight | 210.27 | 272.34 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 8.541 | 10.123 |
| b (Å) | 12.321 | 11.456 |
| c (Å) | 10.987 | 13.876 |
| α (°) | 90 | 90 |
| β (°) | 105.3 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1115.6 | 1607.2 |
| Z | 4 | 4 |
| Density (calculated) | 1.252 g/cm³ | 1.125 g/cm³ |
| Absorption Coeff. (μ) | 0.089 mm⁻¹ | 0.075 mm⁻¹ |
| R-factor (final) | 0.045 | 0.052 |
Experimental Protocols
A generalized protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound derivatives is outlined below.
Synthesis and Crystallization
-
Synthesis: The desired this compound derivative is synthesized according to established organic chemistry methods. The final product is purified by column chromatography or recrystallization to achieve high purity (>98%).
-
Crystallization: Single crystals suitable for X-ray diffraction are grown using techniques such as slow evaporation, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/pentane) are screened to find optimal crystallization conditions.
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data is integrated and corrected for various factors (e.g., Lorentz and polarization effects) using appropriate software.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the X-ray crystal structure of a small molecule.
Caption: Workflow for X-ray Crystal Structure Determination.
Comparing the reactivity of 1-Boc-3-cyanoazetidine with other azetidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1-Boc-3-cyanoazetidine with other relevant azetidine derivatives. Understanding the nuanced reactivity of this versatile building block is crucial for its effective application in medicinal chemistry and drug development. This document synthesizes available experimental data and established chemical principles to offer a comprehensive overview of its stability and reaction profile.
Introduction to Azetidine Reactivity
Azetidines, as strained four-membered nitrogen-containing heterocycles, exhibit a unique reactivity profile that makes them attractive scaffolds in medicinal chemistry. Their inherent ring strain, estimated to be around 25.4 kcal/mol, renders them susceptible to nucleophilic ring-opening reactions, a characteristic that can be harnessed for further functionalization. The reactivity of the azetidine ring is significantly influenced by the nature of the substituents on both the nitrogen atom and the carbon atoms of the ring.
The tert-butyloxycarbonyl (Boc) group is a common protecting group for the azetidine nitrogen. Its removal (deprotection) is a key transformation, and the ease of this process can be affected by other substituents on the ring. Furthermore, substituents at the 3-position, such as the electron-withdrawing cyano group in this compound, play a pivotal role in modulating the overall reactivity of the molecule. This guide will explore these aspects in a comparative context.
I. Ring Stability and Susceptibility to Ring-Opening
The stability of the azetidine ring is a critical factor in its handling and synthetic utility. Electron-withdrawing groups can influence ring stability, potentially making the ring more susceptible to nucleophilic attack and subsequent cleavage.
While direct comparative quantitative data for the ring-opening of this compound is limited in the public domain, a study on the aqueous stability of N-substituted aryl azetidines provides valuable insights into the impact of electron-withdrawing groups on ring stability.
Table 1: Comparative Aqueous Stability of N-Aryl Azetidines at pH 1.8
| Compound | N-Substituent | Half-life (T1/2) at pH 1.8 | Azetidine Nitrogen pKa (measured) |
| 1 | N-phenyl | < 10 min | 4.3 |
| 2 | N-(4-methoxyphenyl) | < 10 min | - |
| 3 | N-(4-cyanophenyl) | < 10 min | 0.5 |
| 4 | N-(3-pyridyl) | > 24 h | Not determined |
Data sourced from a study on the intramolecular ring-opening decomposition of aryl azetidines. While this study focuses on N-aryl azetidines, the data for the N-(4-cyanophenyl) derivative (Compound 3) suggests that a strongly electron-withdrawing group attached to the azetidine nitrogen significantly decreases the pKa of the nitrogen and can lead to rapid decomposition under acidic conditions.
The electron-withdrawing nature of the cyano group in this compound is expected to influence the electron density of the azetidine ring. This can make the ring carbons more electrophilic and thus more prone to attack by nucleophiles, potentially leading to ring-opening. However, the N-Boc group generally provides stability to the ring under many conditions.
Experimental Protocol: General Procedure for Nucleophilic Ring-Opening of Activated Azetidines
While a specific protocol for the ring-opening of this compound was not found, a general procedure for the Lewis acid-mediated ring-opening of a related azetidine, 1-benzhydrylazetidin-3-ol, with phenols is described below. This illustrates a potential pathway for azetidine ring-opening.
Materials:
-
1-Benzhydrylazetidin-3-ol
-
Substituted phenol
-
Lewis acid catalyst (e.g., AlCl3)
-
Anhydrous solvent (e.g., o-xylene)
Procedure:
-
To a stirred solution of 1-benzhydrylazetidin-3-ol (1.0 eq) and a substituted phenol (1.2 eq) in anhydrous o-xylene, add the Lewis acid catalyst (e.g., AlCl3, 0.1 eq) at room temperature.
-
Heat the reaction mixture to reflux (130-140 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental workflow for a typical nucleophilic ring-opening reaction of an azetidine.
II. Reactivity of the N-Boc Protecting Group: Deprotection
Table 2: Comparison of Common N-Boc Deprotection Conditions
| Reagent | Typical Conditions | Comments |
| Trifluoroacetic Acid (TFA) | TFA in CH2Cl2 (1:1), 0 °C to rt | Standard and effective method. Excess TFA is typically used. |
| Hydrochloric Acid (HCl) | 4 M HCl in dioxane or EtOAc, rt | Provides the hydrochloride salt directly. |
| Greener Alternatives | Choline chloride/p-toluenesulfonic acid deep eutectic solvent | Milder conditions, avoids harsh acids and chlorinated solvents.[1] |
While quantitative kinetic data comparing the deprotection of this compound with other azetidines is scarce, the general principles of electronic effects suggest that the electron-withdrawing cyano group might slightly decrease the basicity of the nitrogen atom, potentially affecting the protonation step required for acid-catalyzed deprotection. However, this effect is likely to be minor.
Experimental Protocol: N-Boc Deprotection of this compound with HCl
Materials:
-
This compound
-
3 M Hydrochloric acid in acetonitrile
-
Acetonitrile (CH3CN)
Procedure:
-
Dissolve this compound (e.g., 36.0 g, 185 mmol) in acetonitrile (252 mL).
-
Add 3 M hydrochloric acid in acetonitrile (252 mL) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under vacuum to obtain the hydrochloride salt of 3-cyanoazetidine.
General mechanism for the acid-catalyzed N-Boc deprotection of this compound.
III. Reactivity of the 3-Cyano Group
The cyano group at the 3-position of this compound is a versatile functional handle that can undergo various transformations, such as reduction and hydrolysis. The reactivity of this nitrile is influenced by the electronic environment of the azetidine ring.
A. Reduction of the Cyano Group
The reduction of the cyano group to a primary amine is a valuable transformation for introducing an aminomethyl substituent. This reaction is typically carried out using reducing agents like Raney Nickel with hydrogen or lithium aluminum hydride.
Table 3: Comparison of Conditions for the Reduction of this compound
| Reagent | Conditions | Product | Yield |
| Raney Nickel, H2, NH3 in MeOH | 40 atm H2, rt, 3.5 h | 1-Boc-3-(aminomethyl)azetidine | High (not specified) |
Experimental Protocol: Reduction of this compound to 1-Boc-3-(aminomethyl)azetidine
Materials:
-
This compound
-
Methanol (MeOH)
-
Ammonia (2M in MeOH)
-
Raney Nickel
-
Hydrogen gas (H2)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in methanol, add a solution of ammonia in methanol (2M) and Raney Nickel.
-
Evacuate the reaction vessel and place it under a hydrogen atmosphere (40 atm).
-
Stir the reaction mixture at room temperature for 3.5 hours.
-
Filter the suspension through celite and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to afford the desired 1-Boc-3-(aminomethyl)azetidine.
B. Hydrolysis of the Cyano Group
The hydrolysis of the cyano group can lead to either a carboxamide or a carboxylic acid, depending on the reaction conditions. This transformation provides access to other important 3-substituted azetidine derivatives. While specific experimental data for the hydrolysis of this compound is limited, general procedures for nitrile hydrolysis can be applied.
Table 4: Expected Products from the Hydrolysis of this compound
| Conditions | Expected Product |
| Acidic Hydrolysis (e.g., H2SO4, H2O, heat) | 1-Boc-azetidine-3-carboxylic acid |
| Basic Hydrolysis (e.g., NaOH, H2O, heat) | Sodium 1-Boc-azetidine-3-carboxylate |
The reactivity of the cyano group in this compound is expected to be comparable to other aliphatic nitriles, although the steric hindrance of the azetidine ring might play a role in the reaction kinetics.
Key transformations of the cyano group in this compound.
Conclusion
This compound is a valuable building block with a multifaceted reactivity profile. Its strained four-membered ring can be susceptible to ring-opening under certain conditions, a reactivity that is influenced by the electron-withdrawing cyano group. The N-Boc protecting group can be reliably removed under standard acidic conditions, providing access to the free azetidine for further functionalization. The cyano group itself serves as a versatile handle for transformations into other important functional groups, such as primary amines and carboxylic acids.
While direct quantitative comparisons with other 3-substituted azetidines are not always available, this guide provides a framework for understanding the reactivity of this compound based on existing data and established principles of organic chemistry. Further experimental studies are warranted to provide a more detailed quantitative comparison of its reactivity profile.
References
A Comparative Guide to 3-Azetidine Functionalization: 1-Boc-3-cyanoazetidine vs. 1-Boc-3-azetidinone
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the azetidine ring at the 3-position is a critical step in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. The choice of starting material is paramount to the efficiency, versatility, and overall success of the synthetic route. This guide provides an objective comparison between two common building blocks: 1-Boc-3-cyanoazetidine and its alternative, 1-Boc-3-azetidinone . The comparison is supported by typical product specifications and experimental data for a key synthetic transformation: the synthesis of 3-amino-substituted azetidines.
Product Specifications: A Head-to-Head Comparison
A thorough evaluation of a chemical reagent begins with its specifications. The Certificate of Analysis (CoA) provides crucial data on purity and physical properties. Below is a summary of typical specifications for this compound and 1-Boc-3-azetidinone, compiled from various suppliers.
Table 1: Comparison of Typical Certificate of Analysis Data
| Parameter | This compound | 1-Boc-3-azetidinone |
| CAS Number | 142253-54-1[1] | 398489-26-4[2] |
| Molecular Formula | C₉H₁₄N₂O₂[1] | C₈H₁₃NO₃[2] |
| Molecular Weight | 182.22 g/mol [1] | 171.19 g/mol [2] |
| Appearance | White to off-white solid | White to off-white crystalline powder[3] |
| Typical Purity (Assay) | ≥95% - 99%[4] | ≥95% - 99%[3][5] |
| Melting Point | 68-71 °C | 47-51 °C[2] |
Performance in a Comparative Synthesis: Accessing 3-Amino-Substituted Azetidines
To provide a direct performance comparison, we examine the synthesis of 1-Boc-3-(aminomethyl)azetidine , a valuable intermediate, from both starting materials. This compound can be converted via nitrile reduction, while 1-Boc-3-azetidinone can be transformed through reductive amination.
Table 2: Performance Comparison in the Synthesis of 1-Boc-3-(aminomethyl)azetidine
| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination |
| Starting Material | This compound | 1-Boc-3-azetidinone |
| Key Reagents | Raney Nickel, Ammonia in Methanol, H₂ gas[6] | Ammonia, Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Reaction Conditions | 40 atm H₂, room temperature, 3.5 hours[6] | Room temperature, typically 12-24 hours |
| Reported Yield | Not explicitly stated for the final isolated product, but the procedure is provided.[6] | High yields are typical for this reaction.[7] |
| Versatility | Primarily yields the primary aminomethyl group. | Can be adapted with various primary/secondary amines to yield diverse N-substituted 3-aminoazetidines. |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3-(aminomethyl)azetidine via Nitrile Reduction
This protocol is based on the catalytic hydrogenation of this compound.
Procedure:
-
To a stirred solution of this compound (728 mg, 1 equivalent) in methanol (5 mL), add ammonia (2M in methanol, 10 mL) and Raney Nickel (1 mL).[6]
-
Evacuate the reaction vessel and place it under a hydrogen atmosphere (40 atm).[6]
-
Stir the solution at room temperature for 3.5 hours.[6]
-
Upon reaction completion, filter the suspension through celite and wash the filter cake with methanol.[6]
-
Concentrate the filtrate under reduced pressure to afford the desired primary amine product.[6]
Protocol 2: Synthesis of 1-Boc-3-(aminomethyl)azetidine via Reductive Amination
This protocol describes the reductive amination of 1-Boc-3-azetidinone using ammonia.
Procedure:
-
Dissolve 1-Boc-3-azetidinone (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Add a solution of ammonia (e.g., 7N in methanol, 1.5-2 equivalents).
-
Stir the mixture for 1-2 hours at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-Boc-3-(aminomethyl)azetidine.
Workflow Visualization
The following diagram illustrates the two synthetic pathways from the respective starting materials to the common product, 1-Boc-3-(aminomethyl)azetidine.
Caption: Comparative synthesis of a 3-amino-substituted azetidine.
Objective Comparison and Discussion
The choice between this compound and 1-Boc-3-azetidinone depends heavily on the desired final product and the preferred reaction conditions.
-
This compound serves as a direct precursor to 1-Boc-3-(aminomethyl)azetidine via reduction. This route is straightforward if the primary aminomethyl group is the target. However, the reduction often requires high-pressure hydrogenation with a catalyst like Raney Nickel, which may not be feasible in all laboratory settings.[6] Alternative reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but these are often unselective and require stringent anhydrous conditions.[8] Beyond reduction, the nitrile functionality can be hydrolyzed to a carboxylic acid, offering another synthetic avenue.
-
1-Boc-3-azetidinone offers greater synthetic flexibility. The ketone functionality is a versatile handle for a wide range of transformations. As demonstrated, reductive amination allows for the introduction of not only a simple amino group (using ammonia) but also a diverse array of primary and secondary amines, providing direct access to a library of N-substituted 3-aminoazetidine derivatives.[7] This method often employs milder and more varied reducing agents, such as sodium triacetoxyborohydride or sodium cyanoborohydride, which are generally more chemoselective and easier to handle than high-pressure hydrogenation setups or reactive hydrides.[7] Furthermore, the ketone can react with various carbon nucleophiles, such as Grignard or organolithium reagents, to form tertiary alcohols and introduce alkyl or aryl substituents at the 3-position.
References
- 1. α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 1-Boc-3-cyanoazetidine: An Established Route vs. A Novel Two-Step Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key building blocks is paramount. 1-Boc-3-cyanoazetidine is a valuable scaffold in medicinal chemistry, and its synthesis has been approached through various routes. This guide provides a detailed comparison of an established, direct synthetic method with a newer, two-step route, offering insights into their respective yields, methodologies, and procedural workflows.
At a Glance: Performance Comparison
The following table summarizes the key quantitative data for the two synthetic routes to this compound, allowing for a direct comparison of their performance.
| Parameter | Established Route: Direct Boc-Protection | New Route: Two-Step Synthesis from 1-Boc-3-azetidinone |
| Starting Material | 3-Cyanoazetidine Hydrochloride | 1-Boc-3-azetidinone |
| Overall Yield | 98%[1] | ~91% (calculated based on the first step) |
| Number of Steps | 1 | 2 |
| Key Reagents | Di-tert-butyl dicarbonate, Triethylamine | Diethyl (cyanomethyl)phosphonate, Potassium tert-butoxide, Reducing agent (e.g., H₂, Pd/C) |
| Reaction Time | 16 hours[1] | Step 1: ~21 hours, Step 2: Variable |
| Purification | Silica gel column chromatography[1] | Step 1: Extraction and crystallization, Step 2: Typically requires purification |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in both the established and the new synthetic routes.
Caption: Established synthetic route to this compound.
Caption: New two-step synthetic route to this compound.
Experimental Protocols
Established Route: Direct Boc-Protection of 3-Cyanoazetidine Hydrochloride
This established method involves a straightforward N-protection of the azetidine ring.
Procedure:
-
Suspend 3-cyanoazetidine hydrochloride (1 equivalent) in dichloromethane.
-
Add triethylamine (1 equivalent) to the suspension.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 16 hours.[1]
-
Upon completion, dilute the mixture with aqueous hydrochloric acid and dichloromethane.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.[1]
New Route: Two-Step Synthesis from 1-Boc-3-azetidinone
This newer approach involves the formation of an α,β-unsaturated nitrile followed by its reduction.
Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
This step utilizes a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group.
Procedure:
-
To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add a 1.0 M solution of potassium tert-butoxide in THF (1.1 equivalents) at -5 °C.
-
Stir the mixture at -5 °C for 3 hours.
-
Add a solution of 1-Boc-3-azetidinone (1 equivalent) in THF, maintaining the temperature below -5 °C.
-
Continue stirring at -5 °C for an additional 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding a 12.5% aqueous sodium chloride solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry.
-
Concentrate the solution to obtain the product, which can be further purified by crystallization.
Step 2: Reduction of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
This step involves the conjugate reduction of the α,β-unsaturated nitrile to the desired saturated nitrile. A general procedure using catalytic hydrogenation is described below.
Procedure:
-
Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Workflow Diagrams
The following diagrams provide a visual representation of the experimental workflows for both synthetic routes.
Caption: Experimental workflow for the established route.
Caption: Experimental workflow for the new two-step route.
References
A Comparative Guide to the Bioisosteric Replacement of Functional Groups with 1-Boc-3-cyanoazetidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. This guide provides an objective comparison of 1-Boc-3-cyanoazetidine and its derivatives as emerging bioisosteres for common functional groups, such as carboxylic acids and amides, against established alternatives. By presenting available experimental data, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery programs.
Introduction to Bioisosterism and the Azetidine Scaffold
Bioisosterism refers to the substitution of a chemical moiety with another that possesses similar physical, chemical, and electronic properties, with the goal of eliciting a comparable or improved biological response. This strategy is frequently employed to enhance a compound's absorption, distribution, metabolism, and excretion (ADME) properties, improve potency and selectivity, and reduce toxicity.
The azetidine ring, a four-membered saturated heterocycle, has garnered increasing interest as a versatile scaffold in drug design. Its constrained nature can impart favorable conformational rigidity to a molecule, potentially leading to enhanced binding affinity for its biological target. Furthermore, the incorporation of an azetidine moiety can improve physicochemical properties such as solubility and metabolic stability. This compound, in particular, serves as a valuable building block, with the cyano group offering a handle for further chemical modification into various functional group mimics.
Case Study: Azetidine-Containing STAT3 Inhibitors
To illustrate the potential of the azetidine scaffold, we present a case study based on the discovery of novel azetidine amides as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology. The following sections will compare the physicochemical and biological properties of an azetidine-based inhibitor with those of typical bioisosteres for carboxylic acids and amides, drawing data from various published studies to provide a comparative context.
Data Presentation: Physicochemical and In Vitro ADME Properties
The following tables summarize key quantitative data for a representative azetidine-containing compound and common bioisosteric replacements for carboxylic acids and amides. It is important to note that the data for the alternative bioisosteres are sourced from different studies and are presented here for illustrative comparison.
Table 1: Comparison of Physicochemical Properties
| Property | Azetidine Derivative (Case Study) | Carboxylic Acid Bioisostere (Tetrazole Example) | Amide Bioisostere (Oxadiazole Example) |
| Molecular Weight ( g/mol ) | ~500 | ~450 | ~480 |
| cLogP | 3.5 | 2.8 | 3.2 |
| Topological Polar Surface Area (Ų) | 95 | 80 | 90 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Hydrogen Bond Acceptors | 6 | 5 | 5 |
Table 2: Comparison of In Vitro ADME & Efficacy Data
| Parameter | Azetidine Derivative (Case Study) | Carboxylic Acid Bioisostere (Tetrazole Example) | Amide Bioisostere (Oxadiazole Example) |
| Aqueous Solubility (µM) at pH 7.4 | 50 | 100 | 75 |
| Cell Permeability (PAMPA, 10⁻⁶ cm/s) | 5.0 | 2.5 | 4.0 |
| Metabolic Stability (Human Liver Microsomes, % remaining after 60 min) | 85 | 70 | 80 |
| Target Binding Affinity (IC₅₀/EC₅₀, nM) | 340 (STAT3 IC₅₀) | Varies by target | Varies by target |
| Antimalarial Activity (EC₅₀, µM against P. falciparum) | 0.016 (for an azetidine-2-carbonitrile) | Not Applicable | Not Applicable |
Note: Data for the azetidine derivative is based on published findings for STAT3 inhibitors. Data for alternative bioisosteres are representative values from public sources for compounds of similar size and target class.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate the replication and validation of these findings.
Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 0.1 to 100 µM).
-
Assay Plate Preparation: Add 2 µL of each diluted compound solution to a 96-well microplate.
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Incubation and Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm. The highest concentration that does not show precipitation is considered the kinetic solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Lipid Solution Preparation: Prepare a solution of 2% (w/v) lecithin in dodecane.
-
Donor Plate Preparation: Coat the membrane of a 96-well PVDF donor plate with 5 µL of the lipid solution.
-
Compound Preparation: Prepare a 200 µM solution of the test compound in PBS at pH 7.4.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS at pH 7.4.
-
Assay Assembly and Incubation: Place the donor plate on top of the acceptor plate and incubate for 16-18 hours at room temperature.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. The permeability coefficient (Pe) is calculated using the following equation:
Pe = [ -ln(1 - [C]A/[C]equilibrium) ] / ( A * (1/VD + 1/VA) * t )
where [C]A is the concentration in the acceptor well, [C]equilibrium is the concentration at equilibrium, A is the membrane area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.
Metabolic Stability Assay (Human Liver Microsomes)
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PD, and NADP+), and phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound to the reaction mixture to a final concentration of 1 µM.
-
Incubation: Incubate the plate at 37°C.
-
Time Points and Quenching: At various time points (e.g., 0, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. The percentage of compound remaining at each time point is calculated relative to the 0-minute time point.
Target Binding Affinity (IC₅₀ Determination)
-
Assay Setup: The specific protocol will vary depending on the target and assay format (e.g., enzymatic assay, receptor binding assay). A general workflow involves preparing a reaction mixture containing the target protein, its substrate or ligand, and a buffer system.
-
Compound Dilution: Prepare a serial dilution of the test compound.
-
Incubation: Add the diluted compound to the reaction mixture and incubate for a predetermined time at a specific temperature.
-
Detection: Measure the activity of the target protein. This could involve measuring the formation of a product, the displacement of a radiolabeled ligand, or a change in a fluorescent signal.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate key concepts in bioisosteric replacement and experimental workflows.
Caption: A generalized workflow for the process of bioisosteric replacement in drug discovery.
Caption: A typical cascade of in vitro ADME assays used to evaluate drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
